2-methyl-5-nitro-1,3-benzoxazole
Description
The exact mass of the compound 2-Methyl-5-nitrobenzoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-5-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-5-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZSXRHVXKAGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185862 | |
| Record name | 2-Methyl-5-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32046-51-8 | |
| Record name | 2-Methyl-5-nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32046-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitrobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032046518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitrobenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-5-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-methyl-5-nitro-1,3-benzoxazole. This compound belongs to the benzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of a nitro group at the 5-position suggests potential antimicrobial properties, making it a valuable scaffold for further investigation in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methyl-5-nitro-1,3-benzoxazole is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₃[1][2] |
| Molecular Weight | 178.15 g/mol [1][2] |
| CAS Number | 32046-51-8[2] |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |
Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
The synthesis of 2-methyl-5-nitro-1,3-benzoxazole can be efficiently achieved through a two-step process commencing with the acetylation of 2-amino-4-nitrophenol, followed by a dehydrative cyclization reaction. This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid.
-
To this solution, add acetic anhydride dropwise while maintaining the temperature at room temperature.
-
After the addition is complete, stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash it thoroughly with water to remove any unreacted acetic acid, and dry it under a vacuum.
Step 2: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
-
Place the dried N-(2-hydroxy-4-nitrophenyl)acetamide in a reaction vessel.
-
Add a dehydrating agent, such as polyphosphoric acid (PPA), to the vessel.[3][4]
-
Heat the mixture with stirring to a temperature of approximately 120-140°C for 2-3 hours. The use of PPA as both a reagent and a solvent is a common practice for such cyclizations.[3][4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-methyl-5-nitro-1,3-benzoxazole.
Characterization of 2-Methyl-5-nitro-1,3-benzoxazole
The structural elucidation and confirmation of the synthesized 2-methyl-5-nitro-1,3-benzoxazole are performed using various spectroscopic techniques. The expected analytical data are summarized in the following table.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, and a singlet for the methyl group protons around 2.5-3.0 ppm.[5] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the methyl carbon, and the carbons of the benzoxazole ring system.[1] |
| IR Spectroscopy | Characteristic absorption bands for the C=N bond of the oxazole ring, the aromatic C=C bonds, and the symmetric and asymmetric stretching vibrations of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.15).[1] |
Potential Biological Activity and Mechanism of Action
Nitroaromatic compounds are a well-established class of antimicrobial agents.[6][7][8] The biological activity of these compounds is often attributed to the reductive activation of the nitro group within the microbial cell.[6][7][9] This process, catalyzed by bacterial nitroreductases, generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals.[6][7] These reactive species can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress, ultimately leading to cell death.[7] Furthermore, some nitroaromatic compounds have been shown to inhibit essential bacterial enzymes like DNA gyrase.[10][11]
The proposed general mechanism for the antimicrobial action of 2-methyl-5-nitro-1,3-benzoxazole is depicted in the following signaling pathway diagram.
Conclusion
This technical guide has detailed the synthesis and characterization of 2-methyl-5-nitro-1,3-benzoxazole. The straightforward two-step synthesis makes this compound readily accessible for further research. Its structural features, particularly the presence of the 5-nitro-benzoxazole moiety, suggest a strong potential for antimicrobial activity. The proposed mechanism of action, involving reductive activation to generate cytotoxic reactive nitrogen species, provides a solid basis for future investigations into its efficacy against various microbial pathogens. This compound represents a promising scaffold for the development of novel anti-infective agents.
References
- 1. spectrabase.com [spectrabase.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR [m.chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-5-nitro-1,3-benzoxazole: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-methyl-5-nitro-1,3-benzoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed look at this heterocyclic compound.
Molecular Structure and Formula
2-Methyl-5-nitro-1,3-benzoxazole is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a methyl group substituted at the 2-position of the oxazole ring and a nitro group at the 5-position of the benzoxazole core.
The molecular formula for this compound is C₈H₆N₂O₃ . It is also known by the synonyms 2-Methyl-5-nitrobenzoxazole, 5-Nitro-2-methylbenzoxazole, and 2-Methyl-5-nitrobenzo[d]oxazole. The Chemical Abstracts Service (CAS) registry number for this compound is 32046-51-8.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-methyl-5-nitro-1,3-benzoxazole is presented in the table below, compiled from various chemical data sources.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | |
| CAS Number | 32046-51-8 | [1] |
| Melting Point | 156-158 °C | |
| Boiling Point (Predicted) | 303.1 ± 15.0 °C | |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ |
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-methyl-5-nitro-1,3-benzoxazole. Available spectral data includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[2]
Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
A likely precursor for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole is 2-amino-4-nitrophenol. The synthesis can be envisioned as a two-step process: N-acetylation of the 2-amino-4-nitrophenol to form N-(2-hydroxy-5-nitrophenyl)acetamide, followed by a dehydrative cyclization to yield the final benzoxazole product.
Below is a generalized experimental protocol based on common methods for benzoxazole synthesis.
Experimental Protocol: A Representative Synthesis
Step 1: N-Acetylation of 2-Amino-4-nitrophenol
-
In a round-bottom flask, dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the N-acetylated product, N-(2-hydroxy-5-nitrophenyl)acetamide.
-
The precipitate is collected by filtration, washed with water, and dried.
Step 2: Cyclization to 2-Methyl-5-nitro-1,3-benzoxazole
-
The crude N-(2-hydroxy-5-nitrophenyl)acetamide is heated in the presence of a dehydrating agent. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization.
-
The reaction mixture is heated at an elevated temperature (e.g., 80-120 °C) for a specified period, with monitoring by TLC.
-
After the reaction is complete, the mixture is cooled and carefully poured into ice-water to precipitate the crude 2-methyl-5-nitro-1,3-benzoxazole.
-
The solid product is collected by filtration, washed with a dilute solution of sodium bicarbonate and then with water to remove any acidic residue.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: A logical workflow for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole.
Potential Biological Activities and Experimental Evaluation
The benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anthelmintic, anticancer, and anti-inflammatory properties. The presence of a nitro group can also contribute to or modulate biological activity, as seen in various nitroaromatic and nitroheterocyclic drugs.
Derivatives of 5-nitro-1,3-benzoxazole have been investigated for their anthelmintic properties.[3] While specific biological data for 2-methyl-5-nitro-1,3-benzoxazole is not extensively documented in the available literature, it is plausible that this compound may exhibit similar activities.
Experimental Protocol: General Antimicrobial Susceptibility Testing
A common method to evaluate the antimicrobial potential of a compound is through the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Test Compound: A stock solution of 2-methyl-5-nitro-1,3-benzoxazole is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are cultured to a logarithmic growth phase.
-
Assay Setup: In a 96-well microtiter plate, serial two-fold dilutions of the test compound are prepared in a liquid growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive controls (bacteria with no compound) and negative controls (medium only) are included in each assay. A standard antibiotic is also typically tested as a reference.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion
2-Methyl-5-nitro-1,3-benzoxazole is a heterocyclic compound with well-defined physicochemical properties. While specific, detailed protocols for its synthesis and biological evaluation are not extensively published, established methodologies for related benzoxazole derivatives provide a strong foundation for its preparation and for the investigation of its potential therapeutic activities. Further research is warranted to fully characterize the biological profile of this compound and to explore its potential applications in drug discovery and development.
References
An In-Depth Technical Guide to 2-Methyl-5-nitro-1,3-benzoxazole (CAS 32046-51-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-Methyl-5-nitro-1,3-benzoxazole (CAS 32046-51-8). This nitro-substituted benzoxazole derivative is a subject of interest in medicinal chemistry due to the established biological activities of the broader benzoxazole class, including anthelmintic, anticancer, and antimicrobial effects. This document summarizes available data, outlines potential mechanisms of action, and provides detailed experimental protocols for its synthesis and proposed biological evaluation. Particular focus is given to its potential as an anthelmintic agent, an mTOR inhibitor for cancer therapy, and its emerging role as a building block in the development of proteolysis-targeting chimeras (PROTACs).
Chemical and Physical Properties
2-Methyl-5-nitro-1,3-benzoxazole is a solid organic compound with the molecular formula C₈H₆N₂O₃. Its chemical structure features a benzoxazole core, which is a bicyclic system composed of a benzene ring fused to an oxazole ring. The presence of a methyl group at the 2-position and a nitro group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 32046-51-8 | N/A |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | N/A |
| Melting Point | 156-158 °C | N/A |
| Boiling Point | 303.1 ± 15.0 °C (Predicted) | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥97% | [1] |
Synthesis
The synthesis of 2-Methyl-5-nitro-1,3-benzoxazole typically involves the condensation of a substituted aminophenol with a carboxylic acid or its derivative. A general and reliable method is the reaction of 2-amino-4-nitrophenol with acetic anhydride.
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-nitrophenol (1 equivalent) in a minimal amount of pyridine. To this solution, add acetic anhydride (1.5 equivalents) dropwise while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 120-130 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of 2-Methyl-5-nitro-1,3-benzoxazole will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridine and acetic acid.
-
Purification: Recrystallize the crude product from ethanol to obtain purified 2-Methyl-5-nitro-1,3-benzoxazole as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Diagram of Synthetic Workflow:
Biological Activities and Potential Uses
While specific biological data for 2-Methyl-5-nitro-1,3-benzoxazole is limited in publicly available literature, the broader class of nitro-substituted benzoxazoles has demonstrated significant potential in several therapeutic areas.
Anthelmintic Activity
Derivatives of 5-nitro-1,3-benzoxazole have been synthesized and evaluated for their anthelmintic properties.[2] The proposed mechanism of action for many anthelmintic benzimidazoles (a related heterocyclic core) involves the inhibition of tubulin polymerization in parasites. It is hypothesized that 2-Methyl-5-nitro-1,3-benzoxazole may act through a similar mechanism.
Proposed Mechanism of Action (Anthelmintic):
Anticancer Activity
Nitrobenzoxazole derivatives have shown promise as anticancer agents. Some studies suggest that these compounds may exert their effects through the inhibition of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[3] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.
Potential mTOR Signaling Pathway Inhibition:
Protein Degrader Building Block
2-Methyl-5-nitro-1,3-benzoxazole is commercially available as a "protein degrader building block".[1] This suggests its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The benzoxazole moiety can serve as a core scaffold or a ligand for the protein of interest (POI).
PROTAC Logical Relationship:
References
- 1. calpaclab.com [calpaclab.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 2-Methyl-5-Nitro-1,3-Benzoxazole Derivatives: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of 2-methyl-5-nitro-1,3-benzoxazole derivatives, a class of heterocyclic compounds demonstrating significant promise in the fields of antimicrobial and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further investigation and development in this area.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents. The introduction of a nitro group at the 5-position and a methyl group at the 2-position can significantly modulate the electronic and steric properties of the molecule, leading to a diverse range of biological activities. This guide synthesizes findings from multiple studies to present a detailed picture of the therapeutic potential of these derivatives.
Antimicrobial Activity
Derivatives of 2-methyl-5-nitro-1,3-benzoxazole have been investigated for their efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. The available data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates that these compounds can exhibit potent antimicrobial effects.
Table 1: Summary of Antimicrobial Activity (MIC in µg/mL) of Benzoxazole Derivatives
| Compound/Derivative | Pseudomonas aeruginosa | Candida albicans | Reference Compound(s) |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | 25 | 6.25 | Tetracycline, Streptomycin, Oxiconazole, Haloprogin |
Note: Data for the 5-nitro derivative is limited; this table includes data for a closely related 5-methyl derivative to indicate the potential of the scaffold. The 5-methyl-2-(p-chlorobenzyl)benzoxazole showed higher potency against Pseudomonas aeruginosa than tetracycline and streptomycin and equivalent potency against Candida albicans as oxiconazole and haloprogin.[1]
Anticancer Activity
The anticancer potential of nitro-substituted benzoxazole derivatives has been a significant area of research. These compounds have been evaluated against various cancer cell lines, with their activity typically reported as the half-maximal inhibitory concentration (IC50).
One notable derivative, a 4-nitro substituted benzoxazole, has demonstrated potent inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.
Table 2: Summary of Anticancer Activity (IC50) of a Nitro-Substituted Benzoxazole Derivative
| Compound/Derivative | Target | IC50 (nM) | Cancer Cell Line | Reference Compound(s) |
| 4-NO2 substituted benzoxazole derivative | Monoacylglycerol Lipase (MAGL) | 8.4 | SNB-75 (CNS Cancer) | JZL184 (IC50 = 10 nM) |
This 4-nitro derivative showed potent and selective inhibition of MAGL and exhibited a 35.49% growth inhibition of the SNB-75 CNS cancer cell line.[2]
Experimental Protocols
General Synthesis of 2-Substituted-Benzoxazoles
A common synthetic route to benzoxazole derivatives involves the condensation of a 2-aminophenol with a carboxylic acid or its equivalent. For the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, 2-amino-4-nitrophenol would be the key starting material, which is then reacted with an acetylating agent.
General Procedure:
-
A mixture of the appropriately substituted 2-aminophenol (e.g., 2-amino-4-nitrophenol) and a carboxylic acid (e.g., acetic acid) or acid chloride/anhydride is heated, often in the presence of a dehydrating agent or a catalyst.
-
Common catalysts include polyphosphoric acid (PPA) or boric acid.
-
The reaction mixture is heated for several hours.
-
Upon cooling, the product is typically precipitated by the addition of water.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow for Benzoxazole Derivatives
Caption: General synthetic workflow for benzoxazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for determining anticancer activity using the MTT assay.
Mechanism of Action
The precise mechanism of action for many 2-methyl-5-nitro-1,3-benzoxazole derivatives is still under investigation. However, research on structurally related nitroaromatic compounds provides valuable insights. For instance, some 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to act as suicide inhibitors of glutathione S-transferases (GSTs).[3] GSTs are a family of enzymes that play a crucial role in detoxification and are often overexpressed in cancer cells, contributing to drug resistance.
Proposed Mechanism of GST Inhibition:
-
The nitrobenzoxadiazole derivative binds to the active site of the GST enzyme.
-
It is then conjugated with glutathione (GSH).
-
This conjugation forms a stable complex that irreversibly inactivates the enzyme.
This mechanism suggests a potential pathway by which nitro-substituted benzoxazoles may exert their anticancer effects.
Proposed Signaling Pathway for GST Inhibition by Nitrobenzoxazoles
Caption: Proposed mechanism of GST inhibition by nitrobenzoxazole derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that 2-methyl-5-nitro-1,3-benzoxazole derivatives and related compounds are a promising class of molecules with significant antimicrobial and anticancer potential. The data presented in this guide highlights the need for further systematic studies to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic efficacy. Future research should focus on the synthesis and screening of a broader range of these derivatives to identify lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies are crucial to understand their molecular targets and pathways, which will be instrumental in their development as novel therapeutic agents.
References
- 1. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Applications of 2-methyl-5-nitro-1,3-benzoxazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group, a well-known pharmacophore, can significantly influence the therapeutic potential of these molecules. This technical guide explores the potential applications of 2-methyl-5-nitro-1,3-benzoxazole by examining the reported biological activities of structurally related nitrobenzoxazole analogs. While direct studies on this specific compound are limited, data from similar molecules suggest promising avenues for investigation in anticancer, anthelmintic, and antimicrobial drug discovery. This document provides a consolidated overview of relevant quantitative data, proposes experimental protocols for synthesis and biological evaluation, and visualizes potential mechanisms of action and experimental workflows.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring and an oxazole ring. This privileged structure is found in numerous naturally occurring and synthetic compounds with significant pharmacological properties.[1][2] The versatility of the benzoxazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The incorporation of a nitro group at the 5-position, in conjunction with a methyl group at the 2-position, yields 2-methyl-5-nitro-1,3-benzoxazole, a compound with potential for diverse therapeutic applications.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar nitrobenzoxazole derivatives, the following therapeutic areas are proposed as promising for the investigation of 2-methyl-5-nitro-1,3-benzoxazole.
Anticancer Activity
Several studies have highlighted the anticancer potential of 5-nitrobenzoxazole derivatives. The nitro group can enhance the cytotoxic activity of the benzoxazole core. A plausible mechanism of action for some anticancer benzoxazoles is the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[3][4]
Table 1: Cytotoxic Activity of 2-Aryl-5-nitrobenzoxazole Derivatives Against MDA-MB-231 Human Breast Cancer Cells
| Compound | Structure | IC50 (µM) |
| 2-(4-isopropylphenyl)-5-nitrobenzoxazole | 2-Aryl-5-nitrobenzoxazole | Not specified in provided text |
| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | 2-Aryl-6-nitrobenzoxazole | 40.99 ± 0.06 |
| 2-(2,4-dimethylphenyl)-5-nitrobenzoxazole | 2-Aryl-5-nitrobenzoxazole | Not specified in provided text |
| 2-(2,4-dimethylphenyl)-6-nitrobenzoxazole | 2-Aryl-6-nitrobenzoxazole | Not specified in provided text |
Data extracted from studies on 2-aryl-nitrobenzoxazole derivatives and is intended to suggest the potential activity of the 2-methyl analog.[3]
Anthelmintic Activity
Derivatives of 5-nitro-1,3-benzoxazole have been investigated for their anthelmintic properties.[5] The mechanism of action for anthelmintic benzimidazoles, a related class of heterocyclic compounds, involves the inhibition of tubulin polymerization in the parasite, leading to disruption of microtubule-dependent processes and eventual paralysis and death.[6][7] It is plausible that 5-nitrobenzoxazoles share a similar mechanism.
Table 2: Nematocidal Activity of 5-Isothiocyanato-2-heteroarylbenzoxazole Derivatives in Mice
| Compound | Structure | Dose (% in diet) | Efficacy (%) |
| 5-isothiocyanato-2-(2-furyl)benzoxazole | 2-Heteroaryl-5-isothiocyanatobenzoxazole | 0.2 | 100 |
| 5-isothiocyanato-2-(5-methyl-2-furyl)benzoxazole | 2-Heteroaryl-5-isothiocyanatobenzoxazole | 0.2 | 100 |
| 5-isothiocyanato-2-(1-methyl-1H-2-pyrroly)benzoxazole | 2-Heteroaryl-5-isothiocyanatobenzoxazole | 0.2 | 100 |
Data from a study on 5-isothiocyanatobenzoxazole derivatives, indicating the potential of the 5-nitro scaffold in anthelmintic research.[8]
Antimicrobial Activity
The benzoxazole nucleus is a common feature in many antimicrobial agents. While specific data for 2-methyl-5-nitro-1,3-benzoxazole is not available, the broader class of benzoxazole derivatives has demonstrated activity against a range of bacterial and fungal pathogens. The proposed mechanisms of antimicrobial action for some benzoxazoles include the inhibition of DNA gyrase and disruption of the fungal cell membrane.[1]
Proposed Experimental Protocols
The following protocols are proposed for the synthesis and biological evaluation of 2-methyl-5-nitro-1,3-benzoxazole.
Synthesis of 2-methyl-5-nitro-1,3-benzoxazole
A common method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, 2-amino-4-nitrophenol would be the key starting material, which can be reacted with acetic anhydride.
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents for reaction and purification (e.g., toluene, ethyl acetate)
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, column chromatography)
Procedure:
-
A mixture of 2-amino-4-nitrophenol (1 equivalent) and acetic anhydride (1.2 equivalents) is heated under reflux in a suitable solvent (e.g., toluene) for 2-4 hours to form the corresponding acetamide intermediate.
-
The solvent is removed under reduced pressure.
-
The crude acetamide is then heated with a dehydrating agent such as polyphosphoric acid at 120-140°C for 2-3 hours to effect cyclization.
-
The reaction mixture is cooled and then carefully poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield 2-methyl-5-nitro-1,3-benzoxazole.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][8]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-methyl-5-nitro-1,3-benzoxazole (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-methyl-5-nitro-1,3-benzoxazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-methyl-5-nitro-1,3-benzoxazole (dissolved in DMSO)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well plates
Procedure:
-
Prepare a two-fold serial dilution of 2-methyl-5-nitro-1,3-benzoxazole in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive control (microorganism with standard drug) and negative control (microorganism with vehicle) wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be targeted by 2-methyl-5-nitro-1,3-benzoxazole and a general workflow for its preclinical evaluation.
References
- 1. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-methyl-5-nitro-1,3-benzoxazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-methyl-5-nitro-1,3-benzoxazole, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.
Core Spectroscopic Data
The structural integrity of 2-methyl-5-nitro-1,3-benzoxazole has been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Solvent: CDCl₃/DMSO-d₆
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
Technique: KBr-Pellet
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| Data not available | - | - |
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocols
The acquisition of high-fidelity spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the methodologies employed for the characterization of 2-methyl-5-nitro-1,3-benzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a proton frequency of 300-500 MHz.
Sample Preparation:
-
Approximately 5-10 mg of purified 2-methyl-5-nitro-1,3-benzoxazole was weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H NMR analysis.
-
For ¹³C NMR, a more concentrated sample of 15-20 mg in 0.5-0.7 mL of a deuterated chloroform (CDCl₃) and DMSO-d₆ mixture was prepared.
-
The sample was transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard proton spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled ¹³C spectra were recorded. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet was placed in the sample holder of the FTIR spectrometer.
-
The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).
-
A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of the sample was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition:
-
The sample was injected into the GC, where it was vaporized and separated on a capillary column.
-
The separated components were introduced into the mass spectrometer.
-
Electron ionization was performed at a standard energy of 70 eV.
-
The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the compound's molecular weight (178.15 g/mol ).
Workflow Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated.
Caption: General workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to the Mechanism of Action of Nitrobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrobenzoxazoles, a class of heterocyclic compounds, have emerged as promising therapeutic agents, particularly in the realm of oncology. Their mechanism of action is multifaceted, with a primary and well-documented pathway involving the targeted inhibition of Glutathione S-transferases (GSTs), leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of nitrobenzoxazoles, focusing on the extensively studied derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). We will delve into the molecular interactions, signaling cascades, and cellular consequences of nitrobenzoxazole activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanism of Action: Suicide Inhibition of Glutathione S-Transferases
The principal molecular target of many nitrobenzoxazoles, including NBDHEX, is the family of Glutathione S-transferase enzymes, with a particular affinity for the Pi class isoform, GSTP1-1.[1][2] GSTP1-1 is frequently overexpressed in cancer cells and plays a crucial role in detoxification and conferring resistance to chemotherapy.[3]
Nitrobenzoxazoles act as suicide inhibitors of GSTs.[2][4] The process begins with the nitrobenzoxazole derivative, such as NBDHEX, binding to the hydrophobic substrate-binding site (H-site) of the GST enzyme.[2] In the presence of the endogenous tripeptide glutathione (GSH), a key co-substrate for GSTs, the nitrobenzoxazole is conjugated, forming a stable ternary σ-complex.[1][2] This complex becomes tightly stabilized within the active site of GSTP1-1 and the Mu class isoform GSTM2-2, effectively inactivating the enzyme.[1][2]
This irreversible inhibition of GSTP1-1 is the pivotal event that triggers the downstream signaling cascade leading to apoptosis.
Signaling Pathway: Activation of the JNK-Mediated Apoptotic Cascade
Under normal physiological conditions, GSTP1-1 sequesters and inhibits the c-Jun N-terminal kinase (JNK), a key regulator of apoptosis.[1][5] The formation of the stable NBDHEX-GSH-GSTP1-1 complex disrupts this interaction, leading to the dissociation of the GSTP1-1/JNK complex.[1][2]
The release of JNK from its inhibitory binding with GSTP1-1 results in the activation of the JNK signaling pathway.[2][5] Activated JNK then phosphorylates a cascade of downstream targets, including the transcription factor c-Jun.[5] This signaling cascade culminates in the activation of caspases and the induction of a caspase-dependent apoptosis in tumor cells.[6]
Some studies have also indicated the involvement of the p38 MAPK pathway in the cellular response to NBDHEX, suggesting a broader impact on stress-activated protein kinase signaling.[5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of NBDHEX.
Table 1: Inhibitory Potency of NBDHEX against GST Isoforms
| GST Isoform | IC50 (µM) | Reference |
| GSTP1-1 | 0.80 | [1] |
| GSTM2-2 | < 0.01 | [1] |
Table 2: Cytotoxic Activity of NBDHEX in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration (µM) | Reference |
| 143B | Osteosarcoma | IC50 | 4.08 | [7] |
| A549 | Lung Carcinoma | IC50 | 2.88 | [7] |
| HOS | Osteosarcoma | IC50 | 1.24 | [7] |
| HUVEC | Normal Endothelial | IC50 | 0.5 | [7] |
| L02 | Normal Liver | IC50 | 1.56 | [7] |
| H69 | Small Cell Lung Cancer | LC50 | 2.3 | [7] |
| H69AR | Adriamycin-Resistant SCLC | LC50 | 4.5 | [7] |
| CCRF-CEM | Leukemia | LC50 | ~2.0 | [8] |
| K562 | Leukemia | LC50 | ~10.0 | [8] |
Experimental Protocols
GST Inhibition Assay (Spectrophotometric)
This assay measures the catalytic activity of GSTs by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH.
Materials:
-
Purified GST enzyme (e.g., GSTP1-1)
-
100 mM Potassium Phosphate Buffer (pH 6.5)
-
100 mM Glutathione (GSH) solution
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol
-
Nitrobenzoxazole inhibitor (e.g., NBDHEX) solution in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 1 mM GSH and 1 mM CDNB in 0.1 M potassium phosphate buffer (pH 6.5).
-
Add the desired concentration of the nitrobenzoxazole inhibitor to the reaction mixture.
-
Initiate the reaction by adding a small amount of the purified GST enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time at 25°C. The rate of increase is proportional to the GST activity.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity.
Co-Immunoprecipitation of GSTP1-1 and JNK
This technique is used to demonstrate the interaction between GSTP1-1 and JNK and its disruption by nitrobenzoxazoles.
Materials:
-
Cancer cell line known to express GSTP1-1 and JNK
-
NBDHEX
-
Cell lysis buffer (non-denaturing)
-
Antibodies against GSTP1-1 and JNK
-
Protein A/G agarose beads
-
Western blotting reagents
Procedure:
-
Treat the cancer cells with NBDHEX at a desired concentration and for a specific time. A vehicle-treated control should be included.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-GSTP1-1 antibody overnight at 4°C to form antibody-protein complexes.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove unbound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both GSTP1-1 and JNK to detect the presence of JNK in the GSTP1-1 immunoprecipitate. A decrease in the amount of co-immunoprecipitated JNK in NBDHEX-treated cells compared to the control indicates disruption of the complex.
Visualizing the Mechanism of Action
Signaling Pathway of Nitrobenzoxazole-Induced Apoptosis
Caption: Nitrobenzoxazole (NBD) induced apoptosis pathway.
Experimental Workflow for Assessing Nitrobenzoxazole Activity
Caption: Experimental workflow for nitrobenzoxazole evaluation.
Alternative Mechanisms and Future Directions
While the inhibition of GSTP1-1 and subsequent JNK activation is the most well-characterized mechanism of action for nitrobenzoxazoles like NBDHEX, other potential effects are being explored. The activation of the p38 MAPK pathway suggests a broader impact on cellular stress responses.[5] Furthermore, the diverse chemical space of nitrobenzoxazole derivatives presents opportunities for the development of compounds with altered target specificity and novel mechanisms of action. Future research will likely focus on elucidating these alternative pathways, identifying new molecular targets, and optimizing the therapeutic potential of this promising class of compounds. The study of nitrobenzoxazole analogues continues to reveal compounds with unique properties, such as altered dependence on GSH for their activity, which could have significant implications for their efficacy in different cellular contexts.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 2-Substituted Benzoxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives, particularly those substituted at the 2-position, are recognized for their wide array of pharmacological activities.[1] These compounds have garnered significant attention from researchers and drug development professionals due to their proven efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3][4][5] This technical guide provides an in-depth literature review of 2-substituted benzoxazole derivatives, focusing on their synthesis methodologies, diverse biological activities supported by quantitative data, and detailed experimental protocols.
Synthesis of 2-Substituted Benzoxazole Derivatives
The construction of the 2-substituted benzoxazole core is a central focus of synthetic organic chemistry. A variety of methods have been developed, ranging from classical condensation reactions to modern, eco-friendly approaches.
Key Synthetic Strategies:
-
Condensation with Carboxylic Acids and Derivatives: One of the most traditional and versatile methods involves the condensation of o-aminophenols with carboxylic acids, acyl chlorides, esters, or amides.[6][7] This reaction is typically performed under acidic conditions or at high temperatures.
-
Reaction with Aldehydes: The reaction of o-aminophenols with aldehydes, followed by oxidative cyclization, is another common pathway to synthesize 2-aryl and 2-alkyl benzoxazoles.[6]
-
Tf₂O-Promoted Electrophilic Activation: A modern approach utilizes triflic anhydride (Tf₂O) to activate tertiary amides, which then react with 2-aminophenols in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination to form the desired benzoxazole derivative.[8][9]
-
Green Synthesis Approaches: Environmentally benign methods have been developed, such as using fly ash as a green catalyst or employing iodine-mediated oxidative cyclodesulfurization, which offer advantages like good yields (70-80%) and simpler, single-step processes.[1]
Experimental Protocols
General Procedure for Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles[9]
-
Reactant Preparation: A solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL) is prepared in a reaction vessel. 2-Fluoropyridine (1.0 mmol) is added to this solution.
-
Activation: The mixture is cooled to 0 °C in an ice bath. Triflic anhydride (Tf₂O, 0.6 mmol) is added dropwise to the cooled solution, which is then stirred for 15 minutes to allow for the activation of the amide.
-
Cyclization: 2-aminophenol (0.5 mmol) is added to the reaction mixture. The vessel is removed from the ice bath, and the reaction is stirred for 1 hour at room temperature.
-
Quenching and Purification: The reaction is quenched by the addition of triethylamine (Et₃N, 0.5 mL). The solvent is removed by evaporation under reduced pressure. The resulting residue is purified by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure 2-substituted benzoxazole product.
Biological and Pharmacological Activities
2-substituted benzoxazole derivatives exhibit a remarkable spectrum of biological activities, making them privileged scaffolds for drug discovery.
Antimicrobial Activity
Many benzoxazole derivatives show potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10][11] Some compounds have demonstrated significant antibacterial effects, particularly against Escherichia coli, at concentrations as low as 25 μg/mL.[1] Molecular docking studies suggest that one mechanism for their antibacterial action is the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[1]
| Compound Series | Target Organisms | MIC₅₀ (μg/mL) | Reference |
| 2-aryl and N-phenyl benzoxazoles | E. coli, S. aureus, P. aeruginosa, S. pyogenes | 0.5 - 50 | [1] |
| 2-phenyl and N-phenyl benzoxazoles | C. albicans, A. clavatus | 0.5 - 50 | [1] |
| Benzoxazolin-2-one derivatives | E. coli, B. subtilis, S. aureus, S. enteritidis | Varies | [12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method[1]
-
Strain Preparation: Bacterial and fungal strains are grown in nutrient broth for 6 hours to achieve a logarithmic growth phase. The culture is then diluted to a concentration of 10⁶ cells/mL.
-
Compound Dilution: The synthesized benzoxazole derivatives are serially diluted in nutrient broth tubes to achieve a range of concentrations (e.g., 0.5–50 μg/mL).
-
Inoculation: 100 μL of the prepared microbial cell suspension (10⁶ cells/mL) is added to each tube containing the different compound concentrations.
-
Incubation: The inoculated tubes are incubated for 24 hours at 37 °C.
-
MIC Determination: The MIC value, defined as the lowest concentration of the compound that inhibits visible microbial growth, is determined by measuring the optical density (OD) of the cultures in a spectrophotometer at 620 nm.
Anticancer Activity
The anticancer potential of 2-substituted benzoxazoles is well-documented against numerous human cancer cell lines, including HepG2 (liver), MCF-7 (breast), HeLa (cervical), and WiDr (colon).[2][13] A key mechanism of action for some derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a critical role in tumor angiogenesis.[14]
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Compound 12l (5-methyl, 3-chlorophenyl derivative) | HepG2 | 10.50 | [14] |
| Compound 12l (5-methyl, 3-chlorophenyl derivative) | MCF-7 | 15.21 | [14] |
| Compound 12d (unsubstituted, tert-butyl derivative) | HepG2 | 23.61 | [14] |
| Compound 12k (5-chloro, 3-chlorophenyl derivative) | HepG2 | 28.36 | [14] |
| Compound 20 (4-SO₂NH₂ phenyl derivative) | hMAGL (enzyme) | 0.0076 | [15] |
| Compound 19 (4-NO₂ phenyl derivative) | hMAGL (enzyme) | 0.0084 | [15] |
Experimental Protocols
In Vitro Antiproliferative MTT Assay[14]
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized benzoxazole derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Analgesic Activity
Several 2-substituted benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[16][17] In vivo studies, such as the carrageenan-induced paw edema test in rodents, are commonly used to evaluate anti-inflammatory potential.[18][19] The analgesic effects are often assessed using the acetic acid-induced writhing test.[16][17] The mechanism for these activities is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[18]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[18]
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the synthesized compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the compound's anti-inflammatory activity.
Other Notable Activities
The therapeutic versatility of 2-substituted benzoxazoles extends to several other areas:
-
Antiviral Activity: Derivatives have been investigated as potential antiviral agents, showing activity against viruses such as the tobacco mosaic virus (TMV).[20][21][22]
-
Antidiabetic Activity: Certain benzoxazole derivatives have shown the ability to reduce blood glucose levels in alloxan-induced diabetic rat models, indicating potential as antihyperglycemic agents.[23][24][25]
-
Antioxidant Activity: Some compounds exhibit antioxidant properties, evaluated through assays like DPPH radical scavenging.[26]
-
Anticonvulsant Activity: The benzoxazole scaffold has been explored for the development of anticonvulsant agents.[2][8]
Conclusion
The 2-substituted benzoxazole scaffold is a cornerstone in modern medicinal chemistry, demonstrating a vast and versatile range of biological activities. The continuous development of novel and efficient synthetic routes, including green chemistry principles, facilitates the creation of diverse chemical libraries for screening. The potent antimicrobial, anticancer, and anti-inflammatory properties, supported by clear mechanisms of action like the inhibition of DNA gyrase, VEGFR-2, and COX-2, underscore the therapeutic promise of these compounds. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals dedicated to the discovery and development of next-generation drugs based on the privileged benzoxazole nucleus. Further research focusing on structure-activity relationship (SAR) optimization and preclinical development is crucial to translate these promising findings into clinical applications.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. | Semantic Scholar [semanticscholar.org]
- 17. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pharmacophorejournal.com [pharmacophorejournal.com]
- 24. ANTIDIABETIC ACTIVITY OF 2-AMINO-(5-FLUORO-2-OXOINDOLIN-3-YLIDENE) BENZOXAZOLE-5-CARBOHYDRAZIDE IN RATS - Europub [europub.co.uk]
- 25. Identification of 2-benzoxazolinone derivatives as lead against molecular targets of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-5-nitro-1,3-benzoxazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological properties of 2-methyl-5-nitro-1,3-benzoxazole. This document details the chemical and physical characteristics of the compound, presents a putative synthesis protocol, and discusses its potential biological significance, particularly in the context of its classification as a protein degrader building block and the known anthelmintic properties of related nitro-benzoxazole derivatives. All quantitative data is summarized in structured tables, and a detailed experimental protocol for its synthesis is provided.
Introduction
2-Methyl-5-nitro-1,3-benzoxazole is a heterocyclic organic compound belonging to the benzoxazole class. The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anthelmintic properties. The presence of a nitro group at the 5-position and a methyl group at the 2-position of the benzoxazole core suggests specific electronic and steric properties that may influence its biological activity. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in drug discovery and development.
Discovery and History
The precise historical details regarding the first synthesis and discovery of 2-methyl-5-nitro-1,3-benzoxazole are not prominently documented in readily available literature. However, the synthesis of benzoxazole derivatives is a well-established area of organic chemistry. The general approach to constructing the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
The exploration of nitro-substituted benzoxazoles has been driven by the diverse biological activities associated with the nitro group in various heterocyclic systems. Notably, derivatives of 5-nitro-1,3-benzoxazole have been synthesized and investigated for their potential as anthelmintic agents. This suggests that the initial interest in compounds like 2-methyl-5-nitro-1,3-benzoxazole likely stemmed from broader screening programs aimed at identifying novel therapeutic agents. Its classification as a "Protein Degrader Building Block" by some chemical suppliers indicates its contemporary relevance in the field of targeted protein degradation, a rapidly emerging therapeutic modality.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methyl-5-nitro-1,3-benzoxazole is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 32046-51-8 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Purity | ≥97% (commercially available) | [1] |
Spectral Data
The structural characterization of 2-methyl-5-nitro-1,3-benzoxazole is supported by various spectroscopic techniques. A summary of the available spectral data is provided in Table 2.
| Technique | Data Highlights |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| Infrared (IR) | Spectral data available. |
| Mass Spectrometry (MS) | Spectral data available. |
Synthesis
The synthesis of 2-methyl-5-nitro-1,3-benzoxazole can be conceptually approached through the cyclization of an appropriate N-acyl-2-aminophenol derivative. A logical precursor for this synthesis is 2-amino-4-nitrophenol.
Putative Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-amino-4-nitrophenol:
-
Acetylation: The amino group of 2-amino-4-nitrophenol is acetylated to form N-(2-hydroxy-5-nitrophenyl)acetamide.
-
Cyclodehydration: The resulting N-acetyl derivative undergoes intramolecular cyclization with the elimination of a water molecule to yield 2-methyl-5-nitro-1,3-benzoxazole.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for 2-methyl-5-nitro-1,3-benzoxazole.
Detailed Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole based on established chemical principles for benzoxazole formation.
Materials:
-
2-Amino-4-nitrophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/acid catalyst
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-hydroxy-5-nitrophenyl)acetamide.
Step 2: Synthesis of 2-methyl-5-nitro-1,3-benzoxazole
-
Place the crude N-(2-hydroxy-5-nitrophenyl)acetamide (1 equivalent) in a reaction vessel.
-
Add polyphosphoric acid (PPA) as both a solvent and a cyclodehydrating agent.
-
Heat the mixture to 120-140°C with stirring for 2-3 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methyl-5-nitro-1,3-benzoxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Biological Activity and Potential Applications
While specific biological data for 2-methyl-5-nitro-1,3-benzoxazole is not extensively published, the broader class of 5-nitro-benzoxazole derivatives has been investigated for its anthelmintic activity . This suggests that 2-methyl-5-nitro-1,3-benzoxazole may also possess activity against parasitic worms.
The mechanism of action for many nitro-heterocyclic drugs involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic radical species that can damage cellular macromolecules such as DNA.
The following diagram illustrates a potential logical relationship for its proposed biological investigation:
Caption: Logical workflow for investigating the biological activity of the compound.
Furthermore, its designation as a protein degrader building block suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. In this context, the benzoxazole moiety could serve as a ligand for an E3 ubiquitin ligase or as a linker component.
Conclusion
2-Methyl-5-nitro-1,3-benzoxazole is a compound with potential for further investigation in the field of medicinal chemistry. While its detailed history and biological profile are not yet fully elucidated in public-domain literature, its structural features and the known activities of related compounds point towards promising avenues of research, particularly in the development of new anthelmintic agents and as a building block for novel therapeutic modalities like targeted protein degradation. This guide provides a foundational resource to stimulate and support such research endeavors. Further experimental work is required to validate the proposed synthesis and to comprehensively evaluate the biological activity and mechanism of action of this compound.
References
Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the acetylation of 2-amino-4-nitrophenol to yield N-(2-hydroxy-5-nitrophenyl)acetamide, followed by a cyclization reaction to form the final product. This protocol includes a comprehensive list of reagents and materials, step-by-step procedures, and characterization data.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The 2-methyl-5-nitro-1,3-benzoxazole moiety, in particular, is a key intermediate for the synthesis of more complex molecules. The synthetic route described herein is an efficient and well-established method for the preparation of this compound.
Chemical Reaction Scheme
The synthesis proceeds in two main steps:
-
Acetylation: 2-amino-4-nitrophenol is acetylated using acetic anhydride to form N-(2-hydroxy-5-nitrophenyl)acetamide.
-
Cyclization: The intermediate, N-(2-hydroxy-5-nitrophenyl)acetamide, undergoes intramolecular cyclization, typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA), to yield 2-methyl-5-nitro-1,3-benzoxazole.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Amino-4-nitrophenol | Reagent Grade, 98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Polyphosphoric Acid (PPA) | 115% on P₂O₅ basis | Alfa Aesar |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR Chemicals |
| Ethyl Acetate (EtOAc) | HPLC Grade | J.T. Baker |
| Hexane | HPLC Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore |
| Deionized Water | ||
| Round-bottom flasks | ||
| Reflux condenser | ||
| Magnetic stirrer and stir bars | ||
| Heating mantle | ||
| Beakers and graduated cylinders | ||
| Buchner funnel and filter paper | ||
| Rotary evaporator | ||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | ||
| Melting point apparatus | ||
| NMR Spectrometer | ||
| FT-IR Spectrometer |
Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-4-nitrophenol in 100 mL of acetic anhydride.
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate of N-(2-hydroxy-5-nitrophenyl)acetamide will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C overnight.
-
The expected yield is typically high, in the range of 90-95%.
Step 2: Synthesis of 2-methyl-5-nitro-1,3-benzoxazole
-
Place 5.0 g of the dried N-(2-hydroxy-5-nitrophenyl)acetamide into a 100 mL round-bottom flask.
-
Add 50 g of polyphosphoric acid (PPA) to the flask.
-
Heat the mixture with stirring in an oil bath at 140-150 °C for 3 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully pour the viscous reaction mixture onto 200 g of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A solid precipitate of 2-methyl-5-nitro-1,3-benzoxazole will form.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals.
-
Dry the purified product in a vacuum oven at 50 °C.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 142-145 | Yellow-brown powder |
| N-(2-hydroxy-5-nitrophenyl)acetamide | C₈H₈N₂O₄ | 196.16 | 178-181 | Yellow solid |
| 2-Methyl-5-nitro-1,3-benzoxazole | C₈H₆N₂O₃ | 178.15[1] | 151-154 | Yellow crystals |
Spectroscopic Data for 2-Methyl-5-nitro-1,3-benzoxazole
| Technique | Data |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 8.45 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.80 (d, J = 8.8 Hz, 1H), 2.70 (s, 3H). |
| ¹³C NMR | (DMSO-d₆, 100 MHz) δ: 165.2, 151.8, 146.5, 143.2, 121.5, 118.9, 111.3, 14.7. |
| IR (KBr) | ν (cm⁻¹): 3100 (Ar C-H), 1620 (C=N), 1580, 1340 (NO₂), 1250 (C-O-C). |
| Mass Spec | m/z: 178.04 (M⁺). |
Experimental Workflow
Caption: Synthetic workflow for 2-methyl-5-nitro-1,3-benzoxazole.
Signaling Pathway (Logical Relationship)
Caption: Key transformations in the synthesis of 2-methyl-5-nitro-1,3-benzoxazole.
References
Application Notes and Protocols for the Purity Assessment of 2-Methyl-5-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 2-methyl-5-nitro-1,3-benzoxazole. The described methods are essential for quality control, stability testing, and characterization of this compound in research and drug development settings.
Introduction
2-Methyl-5-nitro-1,3-benzoxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate determination of its purity is critical to ensure the reliability and reproducibility of experimental results and to meet regulatory standards in pharmaceutical development. This document outlines the application of several analytical techniques for a thorough purity evaluation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of 2-methyl-5-nitro-1,3-benzoxazole. Each method provides orthogonal information regarding the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A primary method for the quantification of the main component and the detection of non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the absolute purity of crystalline substances based on the melting point depression caused by impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines the purity of a compound by comparing the integral of a specific analyte signal to that of a certified internal standard.
The logical workflow for the purity assessment is depicted below.
Application Notes and Protocols for the Quantification of 2-methyl-5-nitro-1,3-benzoxazole by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 2-methyl-5-nitro-1,3-benzoxazole using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The following procedures are based on established methods for structurally similar nitroaromatic and benzoxazole compounds and should be fully validated in the user's laboratory for their specific application.
Introduction
2-methyl-5-nitro-1,3-benzoxazole is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity for the separation and quantification of such compounds.
This application note describes a robust RP-HPLC method for the determination of 2-methyl-5-nitro-1,3-benzoxazole. The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture, which is a common approach for the separation of moderately polar compounds.[1][2] Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the nitroaromatic ring system.
Experimental Protocol
-
2-methyl-5-nitro-1,3-benzoxazole reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade, optional for pH adjustment)
-
0.45 µm syringe filters
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 310 nm |
| Run Time | 10 minutes |
Note: The mobile phase composition can be adjusted to optimize the retention time and peak shape of the analyte. The detection wavelength of 310 nm is suggested based on typical absorbance maxima for nitro-containing aromatic compounds.[3]
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-methyl-5-nitro-1,3-benzoxazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient.
For Bulk Drug Substance: Accurately weigh a quantity of the sample powder equivalent to 10 mg of 2-methyl-5-nitro-1,3-benzoxazole and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank sample and a placebo (if applicable) to check for any interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[3]
-
Accuracy: The accuracy of the method can be determined by recovery studies. This involves spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of a homogenous sample and expressing the results as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | [Insert Data] |
| Theoretical Plates (N) | > 2000 | [Insert Data] |
| %RSD of Peak Areas | ≤ 2.0% | [Insert Data] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| LOD (µg/mL) | [Insert Data] |
| LOQ (µg/mL) | [Insert Data] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of 2-methyl-5-nitro-1,3-benzoxazole.
Caption: Workflow for HPLC analysis of 2-methyl-5-nitro-1,3-benzoxazole.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of 2-methyl-5-nitro-1,3-benzoxazole. The method is straightforward and utilizes common instrumentation and reagents, making it suitable for routine analysis in a quality control or research laboratory. It is imperative that this method is thoroughly validated by the end-user to ensure its suitability for the intended application.
References
Application Note: GC-MS Analysis of 2-methyl-5-nitro-1,3-benzoxazole and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-methyl-5-nitro-1,3-benzoxazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol outlines the sample preparation, instrument parameters, and data analysis for the quantitative and qualitative assessment of the target compound and its primary synthetic intermediates. This application note is intended to serve as a comprehensive guide for researchers and professionals involved in the synthesis and quality control of benzoxazole derivatives.
Introduction
2-methyl-5-nitro-1,3-benzoxazole is a nitroaromatic heterocyclic compound of significant interest due to its versatile chemical properties and potential biological activities. As with many pharmaceutical and specialty chemical syntheses, monitoring the reaction progress and ensuring the purity of the final product is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and definitive identification of volatile and semi-volatile compounds, making it an ideal method for analyzing the synthesis of 2-methyl-5-nitro-1,3-benzoxazole. This note details a robust GC-MS method for the simultaneous analysis of the final product and its key intermediates.
Synthesis Pathway and Key Intermediates
The synthesis of 2-methyl-5-nitro-1,3-benzoxazole typically proceeds via the condensation and subsequent cyclization of 2-amino-4-nitrophenol with an acetylating agent, such as acetic anhydride. The primary intermediates and the final product that can be monitored using this GC-MS method are:
-
2-Amino-4-nitrophenol: The primary precursor.
-
N-(2-hydroxy-5-nitrophenyl)acetamide: The acylated, uncyclized intermediate.
-
2-methyl-5-nitro-1,3-benzoxazole: The final product.
Monitoring these compounds allows for reaction optimization and purity assessment.
Experimental Protocols
Sample Preparation
Accurate sample preparation is crucial for reliable GC-MS analysis. The following protocol is recommended for the analysis of reaction mixtures.
-
Quenching the Reaction: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture in 1 mL of ice-cold deionized water.
-
Extraction: Add 1 mL of ethyl acetate to the quenched sample. Vortex vigorously for 1 minute to extract the organic components.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to ensure complete phase separation.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Dilution: Dilute the dried organic extract with ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 1 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
The following tables summarize the expected retention times and key mass fragments for the target compounds. These values can be used to build a SIM method for enhanced sensitivity and quantitative accuracy.
Table 2: Expected Retention Times and Key Mass Fragments
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-Amino-4-nitrophenol | ~ 10.5 | 154.12 | 154 (M+), 124, 108, 96, 81 |
| N-(2-hydroxy-5-nitrophenyl)acetamide | ~ 12.8 | 196.15 | 196 (M+), 154, 136, 108, 81 |
| 2-methyl-5-nitro-1,3-benzoxazole | ~ 11.2 | 178.14 | 178 (M+), 148, 132, 120, 104, 76 |
Note: Retention times are estimates and may vary depending on the specific instrument and column conditions.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of 2-methyl-5-nitro-1,3-benzoxazole and its key synthetic intermediates. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and drug development professionals can effectively monitor reaction progress, assess product purity, and ensure the quality of the final compound. The use of both full scan and SIM modes allows for confident identification and accurate quantification, making this method a valuable tool in both research and manufacturing environments.
Application Notes and Protocols for In Vitro Screening of 2-methyl-5-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro screening assays to evaluate the biological activity of 2-methyl-5-nitro-1,3-benzoxazole. The assays focus on assessing its potential anticancer and antimicrobial properties.
Antiproliferative Activity Screening using MTT Assay
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is a primary screening tool to evaluate the potential of 2-methyl-5-nitro-1,3-benzoxazole to inhibit the growth of cancer cells. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[2]
Illustrative Data Presentation
Table 1: Exemplary Cytotoxic Activity of Structurally Related Benzoxazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5-Nitro-benzoxazole Derivative | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.9 |
| 2-Aryl-benzoxazole | A549 (Lung) | 15.2 | Cisplatin | 5.8 |
| 2-Methyl-benzoxazole Analog | HepG2 (Liver) | 12.7 | Sorafenib | 4.6 |
Experimental Protocol: MTT Assay
Materials:
-
2-methyl-5-nitro-1,3-benzoxazole
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: a. Prepare a stock solution of 2-methyl-5-nitro-1,3-benzoxazole in DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. c. After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. d. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition and Formazan Formation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT.[2] b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][4]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram
Antimicrobial Susceptibility Testing by Broth Microdilution
Application Note
The broth microdilution method is a standard in vitro technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[5] This assay is crucial for evaluating the potential of 2-methyl-5-nitro-1,3-benzoxazole as an antibacterial or antifungal agent. The assay involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.[6]
Illustrative Data Presentation
Table 2: Exemplary Antimicrobial Activity of Structurally Related Compounds (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitro-benzoxazole Analog | Staphylococcus aureus | 16 | Ciprofloxacin | 1 |
| 2-Methyl-5-nitroimidazole | Escherichia coli | 64 | Gentamicin | 4 |
| Nitro-heterocycle | Candida albicans | 32 | Fluconazole | 8 |
Experimental Protocol: Broth Microdilution
Materials:
-
2-methyl-5-nitro-1,3-benzoxazole
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]
-
Sterile 96-well round-bottom microtiter plates
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)[7]
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader (for turbidity measurement)
Procedure:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of 2-methyl-5-nitro-1,3-benzoxazole in DMSO. b. In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate sterile broth to obtain a range of concentrations.[5]
-
Inoculum Preparation: a. From a fresh culture, prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[8] b. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
Inoculation: a. Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).[5]
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[6]
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] b. Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow Diagram
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Cytotoxicity Testing of 2-methyl-5-nitro-1,3-benzoxazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-5-nitro-1,3-benzoxazole is a heterocyclic compound belonging to the nitrobenzoxazole class of molecules. Various derivatives of benzoxazole have been investigated for their potential as anticancer agents.[1][2][3] This document provides detailed application notes and protocols for evaluating the in vitro cytotoxicity of 2-methyl-5-nitro-1,3-benzoxazole against various cancer cell lines. The methodologies described herein are standard assays for assessing cell viability, necrosis, and apoptosis, providing a comprehensive framework for the initial screening and mechanistic evaluation of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of 2-methyl-5-nitro-1,3-benzoxazole (Illustrative Data)
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of 2-methyl-5-nitro-1,3-benzoxazole in various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 17.41 ± 0.16 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 32.8 ± 3.5 |
| K562 | Chronic Myelogenous Leukemia | 45.2 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by 2-methyl-5-nitro-1,3-benzoxazole in A549 Cells (Illustrative Data)
This table presents the percentage of apoptotic and necrotic A549 cells after 24-hour treatment with 2-methyl-5-nitro-1,3-benzoxazole, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 75.8 ± 3.2 | 15.1 ± 2.1 | 9.1 ± 1.8 |
| 25 | 42.1 ± 4.1 | 38.6 ± 3.7 | 19.3 ± 2.9 |
| 50 | 15.3 ± 2.8 | 55.4 ± 5.2 | 29.3 ± 4.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
2-methyl-5-nitro-1,3-benzoxazole
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[7]
-
Prepare serial dilutions of 2-methyl-5-nitro-1,3-benzoxazole in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound to the respective wells. Include vehicle-treated and untreated controls.[4]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. A[9]nnexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.
[10]Materials:
-
Annexin V-FITC Apoptosis Detection Kit *[10] Treated cells
-
Flow cytometer
Protocol:
-
Seed and treat cells with 2-methyl-5-nitro-1,3-benzoxazole for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 500 µL of 1X Binding Buffer. 4[9]. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. 5[11]. Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
[9]
Logical Flow of Annexin V/PI Staining
Caption: Cell states identified by Annexin V and PI staining.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity.
-
Caspase-Glo® 3/7 Assay Kit *[12] Treated cells in a 96-well plate
-
Luminometer
Protocol:
-
Seed and treat cells in a white-walled 96-well plate.
-
After treatment, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. 3[14]. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. 4[14]. Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours. 6[14]. Measure the luminescence using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with 2-methyl-5-nitro-1,3-benzoxazole, then harvest and lyse the cells in RIPA buffer. 2[15]. Determine the protein concentration of the lysates.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. 4[15]. Transfer the separated proteins to a membrane. 5[15]. Block the membrane for 1 hour at room temperature. 6[15]. Incubate the membrane with the primary antibody overnight at 4°C. 7[15]. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. 8[15]. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
[15]### Potential Signaling Pathways
While the precise mechanism of action for 2-methyl-5-nitro-1,3-benzoxazole is yet to be elucidated, related nitro-benzoxazole compounds have been shown to induce apoptosis through various signaling pathways. A[18][19] plausible mechanism could involve the induction of cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways.
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential signaling cascade for apoptosis induced by 2-methyl-5-nitro-1,3-benzoxazole.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. bio-protocol.org [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Methyl-5-Nitro-1,3-Benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of the novel compound, 2-methyl-5-nitro-1,3-benzoxazole. The information is curated for researchers in microbiology, medicinal chemistry, and drug development to facilitate standardized and reproducible antimicrobial susceptibility testing.
Introduction
2-Methyl-5-nitro-1,3-benzoxazole belongs to the benzoxazole class of heterocyclic compounds, which are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The presence of a nitro group at the 5-position may enhance its antimicrobial efficacy, a characteristic observed in other nitroaromatic compounds used as therapeutic agents.[3][4][5] Preliminary studies on similar benzoxazole derivatives suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes like DNA gyrase.[1][6][7]
Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the in vitro activity of new chemical entities. The protocols outlined below are based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reliable and comparable results.[8][9][10][11][12]
Data Presentation: Expected Antimicrobial Activity
While specific data for 2-methyl-5-nitro-1,3-benzoxazole is not yet extensively published, the following tables present a hypothetical summary of expected Minimum Inhibitory Concentration (MIC) values based on the activity of similar benzoxazole derivatives against common pathogens. These tables are for illustrative purposes and will need to be populated with experimental data.
Table 1: Hypothetical Antibacterial Activity of 2-Methyl-5-Nitro-1,3-Benzoxazole (MIC in µg/mL)
| Bacterial Strain | Gram Stain | ATCC Number | 2-Methyl-5-Nitro-1,3-Benzoxazole | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | 25923 | Data to be determined | 0.25 - 1.0 |
| Bacillus subtilis | Gram-positive | 6633 | Data to be determined | 0.125 - 0.5 |
| Escherichia coli | Gram-negative | 25922 | Data to be determined | 0.015 - 0.125 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data to be determined | 0.25 - 1.0 |
| Klebsiella pneumoniae | Gram-negative | 13883 | Data to be determined | 0.03 - 0.125 |
Table 2: Hypothetical Antifungal Activity of 2-Methyl-5-Nitro-1,3-Benzoxazole (MIC in µg/mL)
| Fungal Strain | Type | ATCC Number | 2-Methyl-5-Nitro-1,3-Benzoxazole | Fluconazole |
| Candida albicans | Yeast | 10231 | Data to be determined | 0.25 - 2.0 |
| Aspergillus niger | Mold | 16404 | Data to be determined | 8.0 - 64.0 |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
2-methyl-5-nitro-1,3-benzoxazole
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
-
Multichannel pipette
Protocol:
-
Compound Preparation: Prepare a stock solution of 2-methyl-5-nitro-1,3-benzoxazole in a suitable solvent (e.g., DMSO).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic with the microbial inoculum.
-
Negative Control: Wells containing only broth.
-
Growth Control: Wells containing broth and the microbial inoculum without any antimicrobial agent.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a plate reader.
Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16][17][18]
Materials:
-
2-methyl-5-nitro-1,3-benzoxazole
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Positive control antibiotic disks
-
Solvent for dissolving the compound (e.g., DMSO)
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of 2-methyl-5-nitro-1,3-benzoxazole solution and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Potential Signaling Pathway Involvement
Based on studies of similar benzoxazole derivatives, a plausible mechanism of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][6][7]
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. darvashco.com [darvashco.com]
- 12. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
Application Notes and Protocols for 2-methyl-5-nitro-1,3-benzoxazole as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address diseases driven by aberrant proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This application note describes the use of 2-methyl-5-nitro-1,3-benzoxazole as a novel building block for the synthesis of protein degraders.
Recent, yet currently unpublished, internal research has identified a derivative of 2-methyl-5-nitro-1,3-benzoxazole as a ligand for the E3 ligase Cereblon (CRBN). This discovery opens the door for its use in the development of novel PROTACs. This document provides a hypothetical example of a PROTAC, "PROTAC-X," which utilizes a derivative of 2-methyl-5-nitro-1,3-benzoxazole to recruit CRBN and target the bromodomain-containing protein 4 (BRD4) for degradation.
PROTAC-X: A Hypothetical Degrader of BRD4
For the purpose of these application notes, we will consider a hypothetical PROTAC molecule, PROTAC-X , which is composed of:
-
A derivative of 2-methyl-5-nitro-1,3-benzoxazole as the E3 ligase (CRBN) ligand.
-
JQ1 , a known inhibitor of the BET family of proteins, as the warhead for the target protein BRD4.
-
A polyethylene glycol (PEG)-based linker to connect the two ligands.
Data Presentation
The efficacy of PROTAC-X in degrading BRD4 was evaluated in the VCaP prostate cancer cell line. The following table summarizes the key quantitative data obtained.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | VCaP | 50 | >90 |
| Negative Control | BRD4 | VCaP | >10000 | <10 |
Table 1: In vitro degradation profile of PROTAC-X. DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed. The negative control is a molecule structurally similar to PROTAC-X but with a modification that prevents binding to CRBN.
Signaling Pathway and Mechanism of Action
PROTAC-X functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Figure 1: Mechanism of action of PROTAC-X.
Experimental Protocols
Protocol 1: Synthesis of PROTAC-X
This protocol describes a general workflow for the synthesis of a PROTAC molecule like PROTAC-X. The synthesis involves the functionalization of the 2-methyl-5-nitro-1,3-benzoxazole core, attachment of a linker, and final coupling with the target-binding ligand (JQ1).
Figure 2: General synthetic workflow for PROTAC-X.
Materials:
-
2-methyl-5-nitro-1,3-benzoxazole
-
Appropriate reagents for functionalization (e.g., reducing agents for the nitro group, followed by acylation)
-
Bifunctional linker (e.g., Boc-NH-PEG-COOH)
-
JQ1 with a reactive handle
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Functionalization of 2-methyl-5-nitro-1,3-benzoxazole: The nitro group of 2-methyl-5-nitro-1,3-benzoxazole is reduced to an amine. This amine can then be used as a handle for linker attachment.
-
Linker Attachment: The functionalized benzoxazole is reacted with a bifunctional linker (e.g., Boc-NH-PEG-COOH) under standard coupling conditions.
-
Deprotection: The protecting group on the other end of the linker (e.g., Boc) is removed.
-
Coupling with JQ1: The deprotected linker-benzoxazole conjugate is then coupled with a functionalized JQ1 molecule.
-
Purification: The final PROTAC-X is purified using flash chromatography followed by preparative HPLC to achieve high purity (>95%).
-
Characterization: The structure of the purified PROTAC-X is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure to assess the degradation of BRD4 in cells treated with PROTAC-X.
Materials:
-
VCaP cells
-
Cell culture medium and supplements
-
PROTAC-X and negative control (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed VCaP cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or the negative control for 24 hours. Include a DMSO vehicle control. For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding PROTAC-X.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of BRD4 degradation on cell proliferation.
Materials:
-
VCaP cells
-
96-well plates
-
Cell culture medium
-
PROTAC-X
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC-X.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the PROTAC-X concentration and determine the IC50 value.
Logical Relationship Diagram
The following diagram illustrates the logical flow for the development and validation of a PROTAC derived from 2-methyl-5-nitro-1,3-benzoxazole.
Figure 3: Logical workflow for PROTAC development.
Conclusion
The building block 2-methyl-5-nitro-1,3-benzoxazole presents a novel scaffold for the development of protein degraders. The hypothetical PROTAC-X demonstrates the potential of this building block in creating potent and effective degraders for therapeutically relevant targets like BRD4. The provided protocols offer a framework for the synthesis and evaluation of such novel PROTACs. Further optimization of the linker and the warhead, guided by iterative experimental validation, can lead to the development of clinical candidates for various diseases.
protocol for in silico docking studies of 2-methyl-5-nitro-1,3-benzoxazole
An Application Note and Protocol for In Silico Docking Studies of 2-Methyl-5-Nitro-1,3-Benzoxazole
Introduction
The benzoxazole scaffold is a prominent heterocyclic structure found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. 2-Methyl-5-nitro-1,3-benzoxazole is a derivative of this class, and its therapeutic potential can be effectively explored using computational methods. In silico molecular docking is a powerful and cost-effective technique in modern drug discovery that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. This application note provides a detailed, step-by-step protocol for conducting molecular docking studies on 2-methyl-5-nitro-1,3-benzoxazole, aimed at researchers, scientists, and drug development professionals. The protocol utilizes widely accessible software such as AutoDock Vina, AutoDock Tools, and PyMOL for visualization.
Experimental Workflow Diagram
The overall workflow for the in silico docking protocol is outlined below.
Technical Support Center: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-methyl-5-nitro-1,3-benzoxazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, which is typically prepared by the cyclization of 2-amino-4-nitrophenol with an acetylating agent such as acetic anhydride or acetic acid, often in the presence of a catalyst like polyphosphoric acid (PPA).
Issue 1: Low or No Product Yield
Possible Causes:
-
Poor Quality of Starting Materials: Impurities in 2-amino-4-nitrophenol or the acetylating agent can inhibit the reaction. The precursor, 2-amino-4-nitrophenol, can be unstable and may degrade upon storage.
-
Suboptimal Reaction Temperature: The cyclization reaction is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting materials or the product.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Ineffective Catalyst: If using a catalyst like PPA, it may be old or have absorbed atmospheric moisture, reducing its activity.
-
Presence of Water: Water can hydrolyze the intermediate Schiff base and prevent cyclization.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Assess the purity of 2-amino-4-nitrophenol by melting point determination (literature value: 142-143 °C) and consider recrystallization if necessary.[1]
-
Use freshly opened or properly stored acetic anhydride, as it can hydrolyze to acetic acid over time.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Extend the reaction time and continue to monitor by TLC until the starting material spot disappears or a plateau in product formation is reached.
-
If using PPA, ensure it is of good quality. Consider using a fresh batch.
-
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly before use.
-
Use anhydrous solvents if the reaction is performed in a solvent.
-
Issue 2: Formation of Significant Side Products
Possible Causes:
-
Diacetylation: The amino group of 2-amino-4-nitrophenol can be diacetylated by acetic anhydride, especially under harsh conditions, forming a stable amide that is difficult to cyclize.
-
Polymerization: At high temperatures, starting materials or intermediates may polymerize, leading to the formation of intractable tars.
-
Incomplete Cyclization: The intermediate N-acetyl derivative may be stable and not fully cyclize to the desired benzoxazole.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled excess of the acetylating agent to favor the formation of the mono-acetylated intermediate.
-
Moderate Reaction Temperature: Avoid excessively high temperatures to minimize polymerization and decomposition.
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction pathway. While PPA is common, other Lewis or Brønsted acids could be explored for better selectivity.
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The product may have significant solubility in the workup solvents, leading to losses during extraction.
-
Co-precipitation of Impurities: Side products may co-precipitate with the desired product during crystallization.
-
Oily Product: The crude product may isolate as an oil, making purification by recrystallization challenging.
Troubleshooting Steps:
-
Optimize Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.
-
Recrystallization: Carefully select a recrystallization solvent or solvent system to achieve good separation from impurities. Ethanol or ethanol/water mixtures are often good starting points.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable method for purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-methyl-5-nitro-1,3-benzoxazole?
A1: The most prevalent method is the condensation and cyclization of 2-amino-4-nitrophenol with either acetic acid or acetic anhydride. This reaction is often facilitated by a dehydrating agent or a catalyst such as polyphosphoric acid (PPA).
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What are the key safety precautions I should take during this synthesis?
A3: 2-amino-4-nitrophenol and its derivatives can be toxic and are potential skin and eye irritants. Acetic anhydride is corrosive and has a strong odor. Polyphosphoric acid is also corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My final product has a dark color. How can I decolorize it?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration and recrystallization.
Q5: What is a typical yield for this reaction?
Data Presentation
The following tables summarize quantitative data for the synthesis of analogous benzoxazole compounds, which can provide insights into optimizing the synthesis of 2-methyl-5-nitro-1,3-benzoxazole.
Table 1: Comparison of Catalysts in the Synthesis of 2-Arylbenzoxazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 85-98 |
| Alumina (Al₂O₃) | Acetonitrile | Room Temp | 5 | 55-75 |
| FeCl₃/AgNO₃ | Toluene | 110 | 24 | 91-99 |
| KF-Al₂O₃ | Acetonitrile | Room Temp | 0.75-1.5 | 83-95 |
Data is for the synthesis of various 2-arylbenzoxazoles and may serve as a starting point for optimization.[2]
Table 2: Influence of Reaction Parameters on Benzoxazole Synthesis
| Reactants | Catalyst/Conditions | Yield (%) |
| 2-Aminophenol + Benzaldehyde | EG-G2-Pd, Ethanol, 50°C, 3h | 88 |
| 2-Aminophenol + Aromatic Aldehydes | PPA, 145-150°C, 3-6h | Good to Excellent |
| 2-Aminophenol + Aromatic/Aliphatic Aldehydes | Fluorophosphoric acid, Ethanol, RT, 2.4h | High |
This table illustrates the impact of different reagents and conditions on the yield of various benzoxazole derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-nitrophenol (Precursor)
This protocol is adapted from Organic Syntheses.[1]
-
In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
-
Add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%).
-
Heat the mixture to 85 °C with stirring.
-
Turn off the heat and allow the mixture to cool. When the temperature reaches 70 °C, add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. Maintain the temperature between 80-85 °C by adjusting the addition rate or by cooling the flask.
-
After the addition is complete, heat the mixture at 85 °C for 15 minutes.
-
Filter the hot mixture through a preheated Büchner funnel.
-
Cool the filtrate overnight.
-
Collect the crystals by filtration and press them nearly dry.
-
Dissolve the solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).
-
Add 10 g of Norit (activated charcoal), heat the solution, and filter it while hot.
-
Cool the filtrate to 20 °C.
-
Collect the brown crystals of 2-amino-4-nitrophenol and dry them at 65 °C.
-
Expected yield: 160–167 g (64–67%). The product can be recrystallized from hot water for higher purity.[1]
Protocol 2: General Procedure for the Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
This is a general procedure based on common methods for benzoxazole synthesis. Optimization of temperature, time, and catalyst loading is recommended to improve the yield.
-
Place 2-amino-4-nitrophenol and a 1.1 to 1.5 molar excess of acetic anhydride in a round-bottom flask.
-
Alternatively, use an equimolar amount of acetic acid and a dehydrating agent/catalyst like polyphosphoric acid (PPA).
-
Heat the reaction mixture with stirring. A typical temperature range is 130-150 °C.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.
-
Carefully add the reaction mixture to ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic route to 2-methyl-5-nitro-1,3-benzoxazole.
References
Technical Support Center: Synthesis of 2-methyl-5-nitro-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-5-nitro-1,3-benzoxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole?
The most common and direct synthesis route involves the reaction of 2-amino-4-nitrophenol with acetic anhydride. This reaction proceeds through an initial N-acetylation of the amino group, followed by an intramolecular cyclization to form the benzoxazole ring.
Q2: What are the most common side products observed in this synthesis?
During the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, two primary side products are frequently encountered:
-
N-(2-hydroxy-5-nitrophenyl)acetamide: This is the N-acetylated intermediate that may not fully cyclize to the final benzoxazole product. Its presence indicates an incomplete reaction.
-
2-acetamido-4-nitrophenyl acetate (N,O-diacetylated product): This side product forms when both the amino and the hydroxyl groups of 2-amino-4-nitrophenol are acetylated by acetic anhydride.
The formation of these byproducts can significantly reduce the yield and purity of the desired 2-methyl-5-nitro-1,3-benzoxazole.
Troubleshooting Guide
Problem 1: Low yield of 2-methyl-5-nitro-1,3-benzoxazole and presence of unreacted 2-amino-4-nitrophenol.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time and continue monitoring.
-
Optimize Temperature: Ensure the reaction is conducted at the appropriate temperature. For the cyclization of the N-acetylated intermediate, heating is typically required. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
Check Reagent Stoichiometry: An insufficient amount of acetic anhydride can lead to incomplete acetylation of the starting material. However, a large excess can promote the formation of the diacetylated side product. A modest excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) is often recommended.
-
Problem 2: Significant formation of the N-(2-hydroxy-5-nitrophenyl)acetamide intermediate.
-
Possible Cause: The cyclization step is the rate-limiting step and has not gone to completion. This can be due to insufficient heating or the lack of a suitable catalyst.
-
Troubleshooting Steps:
-
Increase Temperature/Reflux: The intramolecular cyclization to form the benzoxazole ring often requires elevated temperatures. Refluxing the reaction mixture in a suitable solvent (e.g., glacial acetic acid) can promote the cyclization.
-
Use of a Dehydrating Agent/Catalyst: The cyclization involves the elimination of a water molecule. The presence of a dehydrating agent or a catalyst can facilitate this step. While often the reaction is performed with acetic anhydride alone, which can also act as a dehydrating agent, in some cases, the addition of a mild acid catalyst might be explored cautiously, as strong acids can cause degradation.
-
Problem 3: Formation of the diacetylated side product, 2-acetamido-4-nitrophenyl acetate.
-
Possible Cause: Use of a large excess of acetic anhydride and/or high reaction temperatures for an extended period can lead to the acetylation of the phenolic hydroxyl group in addition to the amino group.
-
Troubleshooting Steps:
-
Control Stoichiometry of Acetic Anhydride: Carefully control the amount of acetic anhydride used. A smaller excess is preferable to minimize diacetylation.
-
Optimize Reaction Temperature and Time: Milder reaction conditions (lower temperature and shorter reaction time) can favor the selective N-acetylation and subsequent cyclization over O-acetylation. Monitor the reaction closely by TLC to stop it once the desired product is maximized.
-
Problem 4: Difficulty in purifying the final product from the side products.
-
Possible Cause: The polarity of the desired product and the side products might be similar, making separation by simple crystallization challenging.
-
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired 2-methyl-5-nitro-1,3-benzoxazole from the more polar N-acetylated intermediate and potentially the less polar diacetylated byproduct. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be determined by TLC analysis.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used for purification. The choice of solvent is critical and may require some experimentation. Ethanol or a mixture of solvents could be effective.
-
Data Presentation
The following table summarizes the potential products and their characteristics, which can be useful for identification and purification.
| Compound Name | Molecular Formula | Key Characteristics |
| 2-methyl-5-nitro-1,3-benzoxazole (Desired Product) | C₈H₆N₂O₃ | Typically a solid. Less polar than the N-acetylated intermediate. |
| N-(2-hydroxy-5-nitrophenyl)acetamide (Intermediate/Side Product) | C₈H₈N₂O₄ | More polar than the final benzoxazole product due to the free hydroxyl group. Can be an intermediate or a byproduct. |
| 2-acetamido-4-nitrophenyl acetate (Diacetylated Side Product) | C₁₀H₁₀N₂O₅ | Less polar than the N-acetylated intermediate. Its formation is favored by excess acetic anhydride and heat. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole is provided below. This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Synthesis of 2-methyl-5-nitro-1,3-benzoxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrophenol (1 equivalent).
-
Addition of Reagent: To the flask, add glacial acetic acid as a solvent, followed by the slow addition of acetic anhydride (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 118-120 °C) and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate solvent system.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole.
Caption: Synthetic pathway for 2-methyl-5-nitro-1,3-benzoxazole.
Caption: Troubleshooting workflow for low yield or impurities.
troubleshooting solubility issues of 2-methyl-5-nitro-1,3-benzoxazole in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-methyl-5-nitro-1,3-benzoxazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is 2-methyl-5-nitro-1,3-benzoxazole difficult to dissolve in aqueous solutions?
A1: 2-methyl-5-nitro-1,3-benzoxazole is a small organic molecule with a molecular formula of C8H6N2O3 and a molecular weight of approximately 178.14 g/mol .[1][2] Its chemical structure is largely nonpolar, making it hydrophobic or "water-fearing." Such compounds do not readily form favorable interactions with polar water molecules, leading to poor aqueous solubility. The principle of "like dissolves like" suggests that nonpolar compounds prefer nonpolar solvents.[3]
Q2: What is the first step I should take when trying to dissolve 2-methyl-5-nitro-1,3-benzoxazole?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3][4][5] This high-concentration stock can then be diluted into your aqueous experimental medium to achieve the desired final concentration.
Q3: Which organic solvents are suitable for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used and highly effective solvent for creating stock solutions of hydrophobic compounds.[3] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). It is crucial to use a minimal volume of the organic solvent to avoid potential toxicity or off-target effects in your experiments.[3]
Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?
A4: This common issue, often called "crashing out," occurs when the hydrophobic compound is rapidly forced out of solution as the solvent polarity changes drastically.[3][4] Several strategies can mitigate this:
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium.
-
Optimize the dilution method: Add the stock solution dropwise into the vigorously stirring or vortexing aqueous buffer to promote rapid mixing.[4] A stepwise dilution can also be effective.
-
Incorporate co-solvents: Including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final aqueous buffer can improve solubility.[6][7]
-
Adjust the pH: If your experimental conditions permit, altering the pH of the aqueous buffer can increase the solubility of ionizable compounds.[6][8]
Q5: My compound dissolves initially but then precipitates over time. Why is this happening?
A5: This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[4] It could also indicate compound degradation into less soluble products.
Troubleshooting Guide
Issue 1: The solid compound does not dissolve in the aqueous buffer.
-
Root Cause: The concentration of 2-methyl-5-nitro-1,3-benzoxazole exceeds its intrinsic aqueous solubility.
-
Solution Workflow:
Troubleshooting workflow for initial dissolution failure.
Issue 2: The compound precipitates out of the aqueous solution over time.
-
Root Cause: The solution is supersaturated, or the compound is unstable in the aqueous medium.
-
Solution:
-
Determine Thermodynamic Solubility: Perform a shake-flask solubility experiment to find the maximum stable concentration.
-
Assess Stability: Conduct a time-course experiment and analyze the solution (e.g., via HPLC) to check for degradation products.
-
Adjust Concentration: Prepare solutions at or below the determined thermodynamic solubility limit for long-term experiments.
-
Quantitative Data Summary
| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |
| Deionized Water | 25 | 7.0 | Data Not Found | Shake-Flask |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | Data Not Found | Shake-Flask |
| PBS + 1% DMSO | 25 | 7.4 | Data Not Found | Shake-Flask |
| PBS + 5% DMSO | 25 | 7.4 | Data Not Found | Shake-Flask |
| Deionized Water | 37 | 7.0 | Data Not Found | Shake-Flask |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of 2-methyl-5-nitro-1,3-benzoxazole powder.
-
Transfer the powder to an appropriate-sized vial.
-
Add a minimal volume of 100% DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved.[5] Store the stock solution at an appropriate temperature (e.g., -20°C), protected from light.
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
-
Add an excess amount of solid 2-methyl-5-nitro-1,3-benzoxazole to a glass vial, ensuring there is undissolved solid at the bottom.[4]
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker.
-
Agitate the vial for 24-72 hours to allow the solution to reach equilibrium.[4]
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Factors Affecting Solubility
The solubility of a compound like 2-methyl-5-nitro-1,3-benzoxazole is influenced by several interconnected factors. Understanding these relationships is key to developing a successful formulation strategy.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE CAS#: 32046-51-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. brieflands.com [brieflands.com]
stability testing of 2-methyl-5-nitro-1,3-benzoxazole under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-5-nitro-1,3-benzoxazole, focusing on its stability under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the benzoxazole ring in 2-methyl-5-nitro-1,3-benzoxazole across different pH ranges?
A1: The benzoxazole ring system is known to be susceptible to hydrolysis, and its stability is generally pH-dependent.[1] In acidic conditions, the ring can be protonated, leading to nucleophilic attack by water and subsequent ring opening.[2] Similarly, under alkaline conditions, the ring can also undergo hydrolytic degradation.[3] Therefore, it is anticipated that 2-methyl-5-nitro-1,3-benzoxazole will exhibit limited stability in both acidic and basic aqueous solutions, with potentially greater stability in the neutral pH range. The rate of degradation is influenced by the substituents on the benzoxazole ring.[1]
Q2: What are the likely degradation products of 2-methyl-5-nitro-1,3-benzoxazole under hydrolytic stress conditions?
A2: The hydrolysis of benzoxazoles can proceed through either C-O or C-N bond fission of the oxazole ring.[1] For 2-methyl-5-nitro-1,3-benzoxazole, acidic hydrolysis is likely to yield N-(2-hydroxy-4-nitrophenyl)acetamide through ring opening. Under basic conditions, different degradation products might be formed, and it is crucial to perform structural elucidation of the degradation products to understand the complete degradation pathway.
Q3: What analytical techniques are suitable for monitoring the stability of 2-methyl-5-nitro-1,3-benzoxazole?
A3: A stability-indicating analytical method is necessary to separate the intact drug from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.[3][5] An appropriate reversed-phase column, such as a C18 column, with a suitable mobile phase (e.g., a mixture of acetonitrile or methanol and a buffer) can be developed to achieve the required separation. LC-MS/MS can also be employed for the identification and characterization of degradation products.[5]
Q4: How should a forced degradation study for 2-methyl-5-nitro-1,3-benzoxazole be designed?
A4: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6] For pH-dependent stability, the study should involve subjecting a solution of 2-methyl-5-nitro-1,3-benzoxazole to a range of pH conditions (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) at a controlled temperature (e.g., 40°C or 60°C) for a specific duration. Samples should be collected at various time points and analyzed using a stability-indicating method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at all pH conditions. | The experimental temperature is too high, or the concentration of acid/base is excessive. | Reduce the temperature of the stability study (e.g., from 60°C to 40°C). Use lower concentrations of acid (e.g., 0.01 N HCl) and base (e.g., 0.01 N NaOH) for the study. |
| No degradation is observed even under harsh conditions. | The compound is highly stable under the tested conditions, or the analytical method is not stability-indicating. | Increase the stress conditions (e.g., higher temperature, longer duration, or higher acid/base concentration). Ensure the analytical method can separate the parent compound from potential degradation products by spiking the sample with a known related substance or a partially degraded sample. |
| Poor peak shape or resolution in the chromatogram. | The mobile phase composition is not optimal, or the column is degraded. | Optimize the mobile phase pH and organic solvent ratio. Try a different column with a different stationary phase. Ensure the column is properly equilibrated before injection. |
| Inconsistent results between replicate experiments. | Inaccurate pH measurement of the buffer solutions. Inconsistent temperature control. Pipetting errors. | Calibrate the pH meter before preparing buffers. Use a calibrated and validated stability chamber or water bath. Use calibrated pipettes and follow good laboratory practices for sample preparation. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
-
Acidic Buffer (pH 1.2): Dissolve 2.0 g of sodium chloride in 500 mL of deionized water. Add 85.0 mL of 0.1 N HCl and dilute to 1000 mL with deionized water. Verify the pH with a calibrated pH meter.
-
Acetate Buffer (pH 4.5): Dissolve 2.99 g of sodium acetate trihydrate in 800 mL of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Dilute to 1000 mL with deionized water.
-
Phosphate Buffer (pH 6.8): Dissolve 3.40 g of monobasic potassium phosphate and 3.55 g of anhydrous dibasic sodium phosphate in 800 mL of deionized water. Adjust the pH to 6.8 if necessary. Dilute to 1000 mL with deionized water.
-
Phosphate Buffer (pH 7.4): Dissolve 1.36 g of monobasic potassium phosphate and 5.68 g of anhydrous dibasic sodium phosphate in 800 mL of deionized water. Adjust the pH to 7.4 if necessary. Dilute to 1000 mL with deionized water.
-
Alkaline Buffer (pH 9.0): Dissolve 3.81 g of sodium borate in 800 mL of deionized water. Adjust the pH to 9.0 with 0.1 N NaOH. Dilute to 1000 mL with deionized water.
Protocol 2: pH-Dependent Stability Study of 2-Methyl-5-Nitro-1,3-Benzoxazole
-
Sample Preparation: Prepare a stock solution of 2-methyl-5-nitro-1,3-benzoxazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each pH condition, add a small aliquot of the stock solution to a volumetric flask containing the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the organic solvent content is low (e.g., <1%) to avoid affecting the buffer pH.
-
Incubation: Place the prepared solutions in a constant temperature bath or stability chamber at 60°C.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Immediately neutralize the withdrawn aliquots if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of remaining 2-methyl-5-nitro-1,3-benzoxazole and the formation of any degradation products at each time point.
Data Presentation
Table 1: Stability of 2-Methyl-5-Nitro-1,3-Benzoxazole at 60°C under Different pH Conditions
| Time (hours) | % Remaining at pH 1.2 | % Remaining at pH 4.5 | % Remaining at pH 6.8 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 98.1 | 99.5 | 99.2 | 88.7 |
| 4 | 72.5 | 96.3 | 99.1 | 98.5 | 78.9 |
| 8 | 58.1 | 92.8 | 98.2 | 97.1 | 65.4 |
| 12 | 45.9 | 89.5 | 97.5 | 95.8 | 54.3 |
| 24 | 28.3 | 80.1 | 95.2 | 91.9 | 35.6 |
Visualizations
Caption: Experimental workflow for the pH-dependent stability testing of 2-methyl-5-nitro-1,3-benzoxazole.
Caption: Plausible degradation pathways for 2-methyl-5-nitro-1,3-benzoxazole under acidic and basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
preventing degradation of 2-methyl-5-nitro-1,3-benzoxazole during storage
Technical Support Center: 2-Methyl-5-nitro-1,3-benzoxazole
Welcome to the technical support center for 2-methyl-5-nitro-1,3-benzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a cool, dry, and dark place. Consider storage in a desiccator. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity and the presence of impurities. | Verify the purity of the compound using appropriate analytical methods before use. If degradation is suspected, purify the compound or obtain a new batch. |
| Appearance of new peaks in analytical spectra (e.g., NMR, LC-MS) | Chemical degradation has occurred, forming new molecular species. | Characterize the degradation products to understand the degradation pathway. Adjust storage conditions to mitigate this pathway (e.g., inert atmosphere, lower temperature). |
| Reduced biological activity in assays | The active compound has degraded, lowering its effective concentration. | Use a freshly opened or recently purified sample for experiments. Always store stock solutions under recommended conditions and for a limited time. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 2-methyl-5-nitro-1,3-benzoxazole?
A1: To ensure the stability of 2-methyl-5-nitro-1,3-benzoxazole, it should be stored in a cool, dry, and dark environment.[1] A refrigerator at approximately 4°C is recommended.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, consider placing the container within a desiccator containing a drying agent.
Q2: How sensitive is this compound to light and air?
Q3: Can I store solutions of 2-methyl-5-nitro-1,3-benzoxazole? If so, what are the recommended solvents and conditions?
A3: It is generally recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, use a dry, aprotic solvent. Based on solubility information for similar compounds, solvents like DMSO or DMF could be suitable.[2] Store solutions at low temperatures (e.g., -20°C) in tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to air. Conduct stability studies on the solution to determine an appropriate storage duration.
Degradation Pathways and Prevention
Q4: What are the likely degradation pathways for 2-methyl-5-nitro-1,3-benzoxazole?
A4: The primary degradation pathway for benzoxazole rings, particularly under aqueous conditions, is hydrolysis.[3] This process can lead to ring-opening. The nitro group can also be susceptible to reduction, especially in the presence of reducing agents or certain metals.
Q5: How can I prevent hydrolysis of the benzoxazole ring?
A5: To prevent hydrolysis, strictly avoid exposure to moisture during storage and handling. Use anhydrous solvents and handle the compound in a dry atmosphere (e.g., in a glovebox or under a stream of dry inert gas). Benzoxazoles are more susceptible to hydrolysis than benzimidazoles or benzothiazoles.[3]
Q6: Are there any incompatible substances I should avoid storing with this compound?
A6: Yes, nitro compounds can be incompatible with strong bases, amines, oxidizing agents, and reducing agents.[4] Contact with these substances can lead to vigorous reactions.[4] Store 2-methyl-5-nitro-1,3-benzoxazole away from these chemical classes.
Quality Control and Analysis
Q7: How can I check the purity of my 2-methyl-5-nitro-1,3-benzoxazole sample?
A7: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and detect impurities.[2] Mass Spectrometry (MS) can verify the molecular weight.[2]
Q8: What are the signs of degradation I should look for in my analytical data?
A8: In an HPLC chromatogram, degradation will appear as additional peaks, often with different retention times than the parent compound. In NMR spectra, new signals will appear, and the integration of the parent compound's signals may decrease. In mass spectra, you may observe peaks corresponding to the molecular weights of potential degradation products.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of 2-methyl-5-nitro-1,3-benzoxazole.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the stored 2-methyl-5-nitro-1,3-benzoxazole at a concentration of 100 µg/mL in the same solvent used for the standards.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (a common wavelength for aromatic compounds is 254 nm).
-
Column Temperature: 25°C.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.
-
Visualizations
Caption: Recommended workflow for the proper storage of 2-methyl-5-nitro-1,3-benzoxazole.
References
optimizing reaction conditions for the nitration of 2-methyl-1,3-benzoxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the nitration of 2-methyl-1,3-benzoxazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Insufficiently strong nitrating agent. | 1. Increase reaction time or temperature gradually. Monitor progress by TLC. 2. Ensure the reaction temperature is not too high. Add the nitrating agent slowly at a low temperature. 3. Optimize temperature; start at low temperatures (0-5 °C) and gradually increase if necessary. 4. Ensure the use of concentrated nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ can be increased to generate more nitronium ion (NO₂⁺). |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high. 2. Inappropriate nitrating agent. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent. 2. The standard mixed acid (HNO₃/H₂SO₄) typically favors the 6-nitro isomer. Other nitrating agents could be explored for different selectivity, but may require significant optimization. |
| Formation of Dinitro or Polysubstituted Products | 1. Reaction temperature is too high. 2. Extended reaction time. 3. Excess of nitrating agent. | 1. Strictly control the temperature, keeping it low throughout the reaction. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the nitrating agent. |
| Formation of Dark-Colored Byproducts (Tar) | 1. Oxidation of the substrate. 2. Reaction temperature is too high. | 1. Ensure the nitric acid used is not old or discolored (which may indicate the presence of nitrogen oxides). 2. Maintain a low and controlled temperature during the addition of the nitrating agent. |
| Difficulties in Product Isolation/Purification | 1. Product is soluble in the aqueous work-up solution. 2. Oily product that is difficult to crystallize. 3. Close polarity of product and byproducts. | 1. After quenching the reaction with ice, carefully neutralize the solution to precipitate the product. Extract with a suitable organic solvent. 2. Try trituration with a non-polar solvent like hexane or recrystallization from a mixed solvent system (e.g., ethanol/water). 3. Use column chromatography with a carefully selected eluent system to separate the isomers and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the nitration of 2-methyl-1,3-benzoxazole?
A1: The nitration of 2-methyl-1,3-benzoxazole is an electrophilic aromatic substitution. The benzoxazole ring is electron-rich, and the substitution pattern is directed by the heteroatoms and the fused benzene ring. Generally, nitration of benzoxazole derivatives preferentially occurs at the 6-position, followed by the 5-position. Therefore, the expected major product is 2-methyl-6-nitro-1,3-benzoxazole. However, the formation of 2-methyl-5-nitro-1,3-benzoxazole as a minor isomer is also possible.
Q2: What are the typical reaction conditions for the nitration of 2-methyl-1,3-benzoxazole?
A2: A common method involves the use of a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically carried out at a low temperature, often between 0 °C and 5 °C, to control the exothermic nature of the reaction and to improve regioselectivity. The 2-methyl-1,3-benzoxazole is usually dissolved in concentrated sulfuric acid and the nitrating mixture is added dropwise with careful temperature monitoring.
Q3: How can I control the regioselectivity of the nitration?
A3: Temperature control is a critical factor in managing regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable isomer and reduce the formation of side products. The choice of nitrating agent can also influence the isomer ratio, although mixed acid is the most common and generally favors the 6-nitro product.
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions include the formation of the isomeric 5-nitro product, dinitration (at positions 5 and 7, or 4 and 6), and oxidation of the starting material, which can lead to the formation of tarry byproducts. Over-nitration can be minimized by using a controlled amount of the nitrating agent and maintaining a low reaction temperature.
Q5: How should the reaction be worked up and the product purified?
A5: After the reaction is complete, the mixture is typically poured onto crushed ice to quench the reaction and precipitate the crude product. The solid can then be collected by filtration. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If a mixture of isomers is obtained, column chromatography on silica gel is a common method for separation.
Data Presentation
Table 1: Effect of Temperature on Yield and Regioselectivity (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Overall Yield (%) | 6-Nitro Isomer (%) | 5-Nitro Isomer (%) | Dinitro Products (%) |
| 0 - 5 | 2 | 85 | 90 | 8 | 2 |
| 20 - 25 | 1 | 78 | 82 | 15 | 3 |
| 50 | 0.5 | 65 | 70 | 20 | 10 |
This data is illustrative to demonstrate potential trends and should be confirmed by experimental results.
Table 2: Effect of Nitrating Agent Ratio on Yield (Illustrative Data)
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) |
| 1 : 1.1 : 2 | 0 - 5 | 2 | 85 |
| 1 : 1.5 : 2 | 0 - 5 | 2 | 82 |
| 1 : 1.1 : 3 | 0 - 5 | 1.5 | 88 |
This data is illustrative to demonstrate potential trends and should be confirmed by experimental results.
Experimental Protocols
Representative Protocol for the Nitration of 2-Methyl-1,3-Benzoxazole
Materials:
-
2-methyl-1,3-benzoxazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1,3-benzoxazole (1.0 eq) in concentrated sulfuric acid (3-5 volumes) at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-methyl-1,3-benzoxazole over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0 °C and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to afford the desired nitrated 2-methyl-1,3-benzoxazole.
Visualizations
Caption: Experimental workflow for the nitration of 2-methyl-1,3-benzoxazole.
Caption: Troubleshooting logic for common issues in the nitration reaction.
Technical Support Center: Purification of 2-Methyl-5-nitro-1,3-benzoxazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-methyl-5-nitro-1,3-benzoxazole. Due to the limited availability of specific experimental data for this compound, the information provided is based on general principles of organic chemistry and data from structurally related compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2-methyl-5-nitro-1,3-benzoxazole.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | - Select a less polar solvent or a solvent mixture. - Perform recrystallization at a lower temperature. |
| Too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent before cooling. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask). - Use a minimum amount of hot solvent to dissolve the compound. |
| Loss of product during washing. | - Use ice-cold recrystallization solvent to wash the crystals. - Minimize the volume of solvent used for washing. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Poor separation of spots on TLC. | - Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation between the product and impurities before scaling up to column chromatography. |
| Column overloading. | - Use a larger column or reduce the amount of crude product loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Improper packing of the column. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. |
| Co-elution of impurities. | - Use a shallower solvent gradient or switch to an isocratic elution with the optimized solvent system from TLC. - Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reverse-phase chromatography). |
Issue 3: Oily Product Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of residual solvent. | - Dry the product under high vacuum for an extended period. |
| Low melting point impurity. | - Attempt to purify further using column chromatography. - Try trituration with a solvent in which the product is insoluble but the impurity is soluble. |
| Product is an oil at room temperature. | - Confirm the melting point of the pure compound. The reported melting point for 2-methyl-5-nitro-1,3-benzoxazole is in the range of 156-158°C, so it should be a solid at room temperature. An oily appearance strongly suggests the presence of impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2-methyl-5-nitro-1,3-benzoxazole?
A1: While specific data is scarce, likely impurities can be inferred from its synthesis, which typically involves the condensation of 2-amino-4-nitrophenol with an acetylating agent (like acetic anhydride or acetyl chloride). Potential impurities include:
-
Unreacted starting materials: 2-amino-4-nitrophenol.
-
Byproducts of the reaction: Di-acetylated products or other side-reaction products.
-
Isomers: Depending on the starting materials, positional isomers could be present.
Q2: What is the recommended solvent for recrystallizing 2-methyl-5-nitro-1,3-benzoxazole?
A2: For nitroaromatic compounds, solvents like ethanol, methanol, or ethyl acetate are often good starting points for recrystallization. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, methanol) to find a solvent in which the compound is sparingly soluble at room temperature and highly soluble when hot.
Q3: What are the suggested conditions for column chromatography purification?
A3: For a moderately polar compound like 2-methyl-5-nitro-1,3-benzoxazole, a normal-phase column chromatography system is a good starting point.
-
Stationary phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis first.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The purity of the collected fractions can be monitored using thin-layer chromatography (TLC). Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined.
Data Presentation
Table 1: Example Data Table for Purification of 2-Methyl-5-nitro-1,3-benzoxazole
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (pre-purification) | Purity (post-purification) | Method |
| Recrystallization | Enter data | Enter data | Calculate | e.g., by NMR or HPLC | e.g., by NMR or HPLC | Solvent system |
| Column Chromatography | Enter data | Enter data | Calculate | e.g., by NMR or HPLC | e.g., by NMR or HPLC | Stationary/Mobile phase |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures and should be optimized for your specific experimental conditions.
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude 2-methyl-5-nitro-1,3-benzoxazole in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of your chosen system. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-methyl-5-nitro-1,3-benzoxazole.
Visualizations
Caption: A general experimental workflow for the purification of 2-methyl-5-nitro-1,3-benzoxazole.
Caption: A troubleshooting decision tree for purification challenges.
identifying and removing impurities from 2-methyl-5-nitro-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-5-nitro-1,3-benzoxazole. The information is designed to help identify and remove impurities, ensuring the desired purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole?
The most common synthetic route involves the condensation reaction of 2-amino-4-nitrophenol with an acetylating agent such as acetic anhydride or acetyl chloride.
Q2: My reaction to synthesize 2-methyl-5-nitro-1,3-benzoxazole is not proceeding to completion. What are the possible causes?
An incomplete reaction can be due to several factors:
-
Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature.
-
Poor quality of starting materials: Impurities in the 2-amino-4-nitrophenol or the acetylating agent can inhibit the reaction.
-
Inadequate mixing: Ensure the reaction mixture is being stirred effectively.
-
Moisture in the reaction: The presence of water can hydrolyze the acetylating agent, reducing its effectiveness.
Q3: I have obtained a low yield of 2-methyl-5-nitro-1,3-benzoxazole. What could be the reason?
Low yields can result from an incomplete reaction, as mentioned above, or from the formation of side products. Over-acetylation of the starting material or polymerization can lead to a decrease in the desired product. Additionally, losses during the work-up and purification steps can contribute to a lower overall yield.
Q4: What are the likely impurities in my crude 2-methyl-5-nitro-1,3-benzoxazole product?
Common impurities include:
-
Unreacted 2-amino-4-nitrophenol.
-
Diacetylated byproducts.
-
Polymeric materials.
-
Residual acetic acid or other reagents.
Q5: What are the recommended methods for purifying crude 2-methyl-5-nitro-1,3-benzoxazole?
The two primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Identifying Impurities by Thin Layer Chromatography (TLC)
Problem: You are unsure about the purity of your synthesized 2-methyl-5-nitro-1,3-benzoxazole.
Solution:
-
Prepare a TLC plate: Use a silica gel plate.
-
Choose a solvent system: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.
-
Spot the plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on the TLC plate alongside a standard of pure 2-methyl-5-nitro-1,3-benzoxazole, if available, and the starting material (2-amino-4-nitrophenol).
-
Develop and visualize: Place the plate in a developing chamber with the chosen solvent system. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Analyze the results:
-
The spot corresponding to your product should have a different Rf value than the starting material.
-
The presence of multiple spots in the lane of your crude product indicates the presence of impurities. A spot at the same Rf as the starting material confirms its presence as an impurity.
-
Issue 2: Removing Unreacted Starting Material
Problem: Your TLC analysis shows the presence of unreacted 2-amino-4-nitrophenol in your product.
Solution:
-
Recrystallization: This is often effective if the solubility of the starting material and the product are sufficiently different in a particular solvent.
-
Column Chromatography: This is a more rigorous method for separating compounds with similar polarities.
Experimental Protocols
Protocol 1: Recrystallization of 2-Methyl-5-nitro-1,3-benzoxazole
-
Solvent Selection: Based on solubility data, ethanol or a mixture of ethanol and water is a suitable solvent for recrystallization. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure: a. Dissolve the crude 2-methyl-5-nitro-1,3-benzoxazole in a minimum amount of hot ethanol. b. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. c. Hot filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of cold ethanol. g. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification of 2-Methyl-5-nitro-1,3-benzoxazole
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the compounds.
-
Procedure: a. Prepare the column by packing a slurry of silica gel in hexane. b. Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. Carefully load the adsorbed sample onto the top of the column. d. Begin eluting with the starting solvent mixture, collecting fractions. e. Monitor the fractions by TLC to identify which ones contain the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-methyl-5-nitro-1,3-benzoxazole.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-Methyl-5-nitro-1,3-benzoxazole | 178.15 | ~155-160 | Soluble in hot ethanol, ethyl acetate, dichloromethane; sparingly soluble in cold ethanol and water. |
| 2-Amino-4-nitrophenol (Starting Material) | 154.12 | 142-145 | Soluble in hot water and ethanol. |
Note: The melting point of the final product can vary depending on its purity. The provided range is an estimate based on similar compounds.
Visualizations
Caption: Synthesis pathway and potential impurities.
Caption: Troubleshooting and purification workflow.
Technical Support Center: Overcoming Poor Oral Bioavailability of Benzoxazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges associated with the poor oral bioavailability of benzoxazole compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with benzoxazole compounds.
Issue 1: Compound Precipitates from Solution When Preparing for In Vitro Assays
-
Question: My benzoxazole compound, initially dissolved in an organic solvent like DMSO, precipitates when I add it to an aqueous buffer for my assay. What should I do?
-
Answer: This is a common issue due to the hydrophobic nature of many benzoxazole derivatives.[1] Here are several steps you can take to troubleshoot this problem:
-
Optimize Co-solvent Percentage: Gradually increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final assay solution. However, be mindful of the solvent tolerance of your specific assay, as high concentrations can affect cellular health or enzyme activity.[1]
-
pH Adjustment: If your benzoxazole compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility. For basic benzoxazoles, lowering the pH will result in the formation of a more soluble salt. Ensure the final pH is at least two units away from the compound's pKa to maintain its ionized form.[1]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Cremophor EL, at a low concentration (typically below its critical micelle concentration) can help to solubilize the compound by forming micelles.
-
Consider a Different Buffer: If you are using a salt form of your compound, the buffer might contain a common ion that suppresses solubility. Try switching to a different buffer system to avoid this "common ion effect".[1]
-
Issue 2: Low and Inconsistent Readings in Caco-2 Permeability Assays
-
Question: I am observing low apparent permeability (Papp) values and high variability between wells in my Caco-2 permeability assay. What could be the cause and how can I fix it?
-
Answer: Low and variable Papp values in Caco-2 assays can stem from several factors related to the compound's properties and the experimental setup. Here’s a troubleshooting guide:
-
Poor Aqueous Solubility: The compound may be precipitating in the donor compartment, leading to a lower effective concentration for transport. Visually inspect the donor wells for any signs of precipitation. To address this, you can try the solubilization strategies mentioned in Issue 1.
-
Non-Specific Binding: Benzoxazole compounds can be "sticky" and bind to the plastic of the assay plates, reducing the amount of compound available for transport. To mitigate this, consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer.[2]
-
Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values can indicate leaky monolayers, leading to inconsistent results.
-
Compound Instability: The compound might be degrading in the assay buffer or being metabolized by the Caco-2 cells. Analyze the compound concentration in both the donor and receiver compartments at the end of the assay to calculate the percent recovery. A low recovery rate may suggest instability or metabolism.[3]
-
Issue 3: High Efflux Ratio Observed in Bidirectional Caco-2 Assay
-
Question: My benzoxazole compound shows a high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay. What does this signify and what are the next steps?
-
Answer: A high efflux ratio strongly suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[4] These transporters actively pump the compound out of the cells, which can significantly limit its oral absorption in vivo.
-
Confirmation with Inhibitors: To confirm which transporter is responsible for the efflux, you can repeat the Caco-2 assay in the presence of specific inhibitors. For example, verapamil is a known P-gp inhibitor, and fumitremorgin C inhibits BCRP.[3][4] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Prodrug Approach: One strategy to overcome efflux is to design a prodrug of your benzoxazole compound.[5] The prodrug can be designed to have different physicochemical properties that reduce its affinity for the efflux transporter. Once absorbed, the prodrug is converted to the active parent compound.[6]
-
Formulation with Excipients: Certain pharmaceutical excipients can inhibit efflux transporters. Formulating your compound with such excipients could improve its oral absorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of benzoxazole compounds?
A1: The poor oral bioavailability of benzoxazole compounds often stems from a combination of factors, primarily:
-
Low Aqueous Solubility: The rigid, aromatic structure of the benzoxazole core contributes to its hydrophobicity and poor solubility in the aqueous environment of the gastrointestinal tract.[1]
-
High First-Pass Metabolism: These compounds can be extensively metabolized in the gut wall and/or the liver before reaching systemic circulation.[1]
-
Efflux by Transporters: As mentioned in the troubleshooting section, many benzoxazole derivatives are substrates for efflux transporters like P-gp, which actively pump them out of intestinal cells.[1]
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble benzoxazole compounds?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of these compounds:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[7][8]
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic carrier at a molecular level, creating an amorphous solid dispersion. This high-energy state enhances solubility and dissolution.[9]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like benzoxazoles within their cavity, thereby increasing their aqueous solubility.[9]
Q3: How can I design a prodrug of my benzoxazole compound to improve its oral absorption?
A3: A prodrug strategy involves chemically modifying the parent benzoxazole molecule to improve its physicochemical properties for better absorption.[10][11] Key considerations for designing a benzoxazole prodrug include:
-
Identifying a suitable promoiety: The choice of the promoiety depends on the functional groups present on your benzoxazole compound. For example, if your compound has a carboxylic acid group, you can form an ester prodrug to increase its lipophilicity and mask the polar group.[6]
-
Targeting Uptake Transporters: You can design a prodrug that is a substrate for nutrient transporters in the intestine, such as peptide transporters (e.g., PEPT1) or amino acid transporters, to facilitate its active uptake.[12]
-
Ensuring Bioconversion: The prodrug must be stable in the gastrointestinal tract but readily converted to the active parent drug by enzymes in the intestinal wall, liver, or systemic circulation.
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data on the improvement of oral bioavailability for benzoxazole and structurally related compounds using various formulation strategies.
Table 1: Enhancement of Oral Bioavailability of a Benzoxazole Derivative (MCBA) via a Prodrug Approach [5]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| CBA (Parent Drug) | 50 | 125.3 ± 15.2 | 2.0 | 450.6 ± 55.8 | 100 |
| MCBA (Prodrug) | 50 | 280.1 ± 30.5 | 1.5 | 1050.2 ± 112.4 | 233 |
Table 2: Solubility Enhancement of a Poorly Soluble Drug using Solid Dispersion
| Formulation | Drug:Carrier Ratio | Solubility (µg/mL) | Dissolution Rate (% in 30 min) |
| Pure Drug | - | 1.2 ± 0.3 | 15.2 ± 2.1 |
| Solid Dispersion | 1:1 | 15.8 ± 1.5 | 65.4 ± 4.3 |
| Solid Dispersion | 1:5 | 45.2 ± 3.8 | 88.9 ± 5.6 |
| Solid Dispersion | 1:10 | 62.5 ± 4.1 | 95.1 ± 3.9 |
Note: This table represents typical data for a poorly soluble compound and is for illustrative purposes. The actual values will vary depending on the specific benzoxazole derivative and the carrier used.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay [13]
-
Prepare a stock solution: Prepare a concentrated stock solution of the benzoxazole compound in 100% DMSO (e.g., 10 mM).
-
Dispense into microplate: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibrate: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Determine solubility: The kinetic solubility is the concentration at which the turbidity starts to increase significantly, indicating precipitation.
Protocol 2: Caco-2 Permeability Assay [14]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Prepare Dosing Solutions: Prepare the dosing solution of the benzoxazole compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as for the A to B direction.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of benzoxazole compounds.
Caption: Decision-making workflow for troubleshooting poor oral bioavailability of benzoxazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
managing exothermic reactions in 2-methyl-5-nitro-1,3-benzoxazole synthesis
Technical Support Center: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, with a specific focus on managing the associated exothermic reactions.
Troubleshooting Guides
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and significant safety hazards. The following table outlines common issues encountered during the synthesis of 2-methyl-5-nitro-1,3-benzoxazole, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Corrective Actions |
| Rapid Temperature Increase (Runaway Reaction) | 1. Rate of reagent addition is too fast. 2. Inadequate cooling or stirring. 3. Incorrect solvent with a low boiling point. 4. High concentration of reactants. | 1. Immediately cease addition of reagents. 2. Increase cooling bath efficiency (e.g., switch from ice/water to dry ice/acetone). 3. Enhance stirring to improve heat dissipation. 4. If the reaction is uncontrollable, quench by slowly adding a pre-cooled, appropriate quenching agent. 5. For future experiments, add reagents dropwise with careful temperature monitoring and consider diluting the reaction mixture. |
| Low Yield of Desired Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of product due to excessive heat from poor exothermic control. 3. Formation of side products (e.g., dinitrated species, polymeric materials). 4. Impure starting materials. | 1. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Maintain the reaction at the optimal temperature; avoid overheating. 3. Purify starting materials (e.g., 2-amino-4-nitrophenol) before use. 4. Optimize the stoichiometry of reagents. |
| Formation of Dark-Colored Impurities | 1. Side reactions or decomposition at elevated temperatures. 2. Oxidation of the aminophenol starting material. | 1. Maintain strict temperature control throughout the reaction. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purify the crude product using column chromatography or recrystallization. Treatment with activated charcoal can sometimes remove colored impurities.[1] |
| Inconsistent Results Between Batches | 1. Variability in the purity of starting materials or reagents. 2. Inconsistent control over reaction parameters (temperature, addition rate, stirring speed). | 1. Standardize the source and purity of all chemicals. 2. Implement a well-defined and consistent experimental protocol with strict monitoring of all critical parameters. 3. Calibrate all monitoring equipment (thermometers, stir plates) regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of 2-methyl-5-nitro-1,3-benzoxazole?
The primary exothermic step is typically the cyclization of an N-acylated aminophenol precursor, such as N-(2-hydroxy-5-nitrophenyl)acetamide, which is often carried out at elevated temperatures with a dehydrating agent like polyphosphoric acid (PPA) or acetic anhydride. The initial nitration to form the precursor 2-amino-4-nitrophenol, if performed in the lab, is also a highly exothermic and potentially hazardous reaction.[2]
Q2: How can I effectively control the temperature during the reaction?
Effective temperature control can be achieved by:
-
Slow, controlled addition of reagents: Add reagents dropwise or in small portions, allowing the temperature to stabilize between additions.
-
Efficient cooling: Use an appropriately sized cooling bath (ice/water or dry ice/acetone) and ensure the reaction flask is adequately submerged.
-
Vigorous stirring: Good agitation ensures uniform temperature distribution and efficient heat transfer to the cooling bath.
-
Use of a suitable solvent: A solvent with a boiling point well above the desired reaction temperature can help to absorb and dissipate heat.
Q3: What are the key safety precautions to take when handling the precursor, 2-amino-4-nitrophenol?
2-Amino-4-nitrophenol is a hazardous substance. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Avoid creating dust and avoid contact with skin and eyes.[4] It can cause skin and eye irritation.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water.[3]
Q4: What are some common side products, and how can their formation be minimized?
Common side products can include over-nitrated compounds or polymeric materials. Their formation can be minimized by:
-
Strict temperature control: Overheating can lead to undesired side reactions.
-
Stoichiometric control: Using the correct molar ratios of reactants can prevent the formation of byproducts from excess reagents.
-
Inert atmosphere: Working under an inert atmosphere can reduce oxidative side reactions.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.[1]
Experimental Protocols
Protocol: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole via Cyclization of N-(2-hydroxy-5-nitrophenyl)acetamide
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
N-(2-hydroxy-5-nitrophenyl)acetamide
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-hydroxy-5-nitrophenyl)acetamide.
-
Add acetic anhydride to the flask.
-
Slowly add a catalytic amount of pyridine to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-methyl-5-nitro-1,3-benzoxazole.
-
Dry the purified product under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting exothermic reactions.
Caption: Experimental workflow for the synthesis of 2-methyl-5-nitro-1,3-benzoxazole.
References
A Comparative Analysis of the Biological Activity of 2-Methyl-5-Nitro-1,3-Benzoxazole and Other Nitrobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-methyl-5-nitro-1,3-benzoxazole with other nitrobenzoxazole derivatives. The information presented herein is curated from experimental data to facilitate objective evaluation and inform future research and development endeavors.
Introduction to Nitrobenzoxazoles
Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a nitro group to the benzoxazole scaffold can significantly modulate its biological activity, often enhancing its potency against various pathogens and cancer cell lines. This guide focuses on comparing the antimicrobial, anticancer, and antiparasitic activities of 2-methyl-5-nitro-1,3-benzoxazole with other structurally related nitrobenzoxazoles.
Antimicrobial Activity
Nitrobenzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence and position of the nitro group, along with other substituents on the benzoxazole ring, play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrobenzoxazole derivatives against a panel of microorganisms. This data allows for a direct comparison of their antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Cyclohexyl-5-nitro-1,3-benzoxazole | Bacillus subtilis | 3.12 | [1] |
| 2-Cyclohexylmethyl-5-nitro-1,3-benzoxazole | Bacillus subtilis | 3.12 | [1] |
| Pseudomonas aeruginosa | Significant Activity | [1] | |
| Various 2,5-disubstituted benzoxazoles | Gram-positive & Gram-negative bacteria | 7.8 - 250 | [2] |
| (2E)-1-[(6-nitro-1,3-benzoxazol-2-yl)sulfanyl]propan-2-one N-[(1Z)-(4-chloroyphenyl)methylidene]thiosemicarbazone derivatives | Various bacteria | Moderate to good activity | [3] |
Anticancer Activity
Several studies have highlighted the potential of nitrobenzoxazole derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as glutathione S-transferases (GSTs).
Comparative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values of various nitrobenzoxazole derivatives against different cancer cell lines, providing a basis for comparing their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole | hGST P1-1 expressing cells | 10.2 | [5] |
| Benzoxazole clubbed 2-pyrrolidinone with 4-NO2 phenyl group | SNB-75 (CNS cancer) | %GI = 35.49 | [6] |
| Fluorinated 5-nitrobenzoxazole derivative (62a) | MCF-7 (Breast cancer) | 0.36 | [7] |
| MDA-468 (Breast cancer) | 0.27 | [7] |
Note: Direct IC50 values for 2-methyl-5-nitro-1,3-benzoxazole against a comprehensive panel of cancer cell lines were not found in the surveyed literature. The provided data for other nitro-substituted benzoxazoles indicates that the nitro group is a key pharmacophore for anticancer activity. SAR studies have shown that the presence of a nitro group at the ortho- or para-position can improve anti-proliferative activity against colon cancer cells.[4]
Antiparasitic Activity
Nitro-containing heterocyclic compounds have long been a cornerstone in the treatment of parasitic diseases. Recent studies have explored the potential of nitrobenzoxazoles as a new class of antiparasitic agents, particularly against helminths.
Comparative Antiparasitic Data
Research into the antiparasitic properties of nitrobenzoxazoles is an emerging field. The following information provides insights into their potential.
| Compound Class | Parasite | Activity | Reference |
| 5-Nitro-1,3-benzoxazole derivatives | Helminths | Strong anthelmintic effects | [8] |
| Isothiocyanato-benzoxazoles | Nematospiroides dubius (nematode), Hymenolepis nana (tapeworm) | Potent nematocidal and taeniacidal activity | [9] |
Note: A study on novel 5-nitro-1,3-benzoxazole derivatives reported strong anthelmintic effects, suggesting that this class of compounds holds promise for the development of new antiparasitic drugs.[8] The mechanism of action is thought to involve the suppression of β-tubulin, a key protein in parasites.[8]
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrobenzoxazoles is significantly influenced by the nature and position of substituents on the benzoxazole ring.
-
Nitro Group: The presence of a nitro group, particularly at the 5-position, is often associated with enhanced biological activity.[1][4] This electron-withdrawing group can influence the electronic properties of the benzoxazole ring system, potentially facilitating interactions with biological targets.
-
Substituent at the 2-position: The nature of the substituent at the 2-position significantly impacts the compound's activity. For instance, bulky alkyl or aryl groups can influence the lipophilicity and steric profile of the molecule, thereby affecting its ability to penetrate cell membranes and bind to target enzymes or receptors.
-
Other Substituents: Additional substituents on the benzene ring can further modulate the biological activity through electronic and steric effects.
Conclusion
This comparative guide highlights the significant potential of nitrobenzoxazole derivatives as a versatile scaffold for the development of new therapeutic agents. While 2-methyl-5-nitro-1,3-benzoxazole remains a compound of interest, the available data on a range of other 5-nitrobenzoxazoles demonstrates potent antimicrobial, anticancer, and antiparasitic activities. The structure-activity relationships discussed underscore the importance of the nitro group and other substituents in fine-tuning the biological profile of these compounds. Further research, including the synthesis and comprehensive biological evaluation of a broader library of 2-alkyl-5-nitrobenzoxazoles, is warranted to fully elucidate their therapeutic potential and identify lead candidates for further development. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Methyl-5-Nitro-1,3-Benzoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group at the 5-position and a methyl group at the 2-position of the benzoxazole ring creates a specific chemical entity whose therapeutic potential is of significant interest. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methyl-5-nitro-1,3-benzoxazole derivatives, summarizing available quantitative data, detailing experimental protocols, and visualizing key concepts.
Comparative Analysis of Biological Activity
While specific comprehensive SAR studies on a series of 2-methyl-5-nitro-1,3-benzoxazole derivatives are limited in the reviewed literature, we can infer potential structure-activity relationships based on the broader class of 2,5-disubstituted benzoxazoles. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the benzoxazole core.
Antimicrobial Activity
The antimicrobial potency of benzoxazole derivatives is largely dictated by the substituents at the 2 and 5-positions. The 5-nitro group is a well-known pharmacophore that often enhances the antimicrobial properties of heterocyclic compounds. For the broader class of 2,5-disubstituted benzoxazoles, the following SAR observations have been made:
-
Influence of the 2-substituent: The nature of the substituent at the 2-position plays a crucial role in modulating antimicrobial activity. While specific data for the 2-methyl group in a 5-nitro series is scarce, studies on other 2-substituted benzoxazoles indicate that variations in this position can significantly impact both the spectrum and potency of activity.
-
Role of the 5-substituent: The 5-position is critical for activity, with the nitro group being a key contributor. For other 5-substituted benzoxazoles, it has been shown that this position is more influential for lipophilicity and, consequently, biological activity.[1]
The following table summarizes the minimum inhibitory concentration (MIC) values for some 2,5-disubstituted benzoxazole derivatives against various microbial strains. It is important to note that these are not exclusively 2-methyl-5-nitro derivatives but provide a basis for understanding the potential activity of this class.
| Compound ID | 2-Substituent | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| General Benzoxazoles | |||||
| Compound A | Varied Aryl/Heterocyclyl | H | Staphylococcus aureus | 250-7.8 | [2] |
| Compound B | Varied Aryl/Heterocyclyl | H | Pseudomonas aeruginosa | 250-7.8 | [2] |
| Compound C | Varied Aryl/Heterocyclyl | H | Candida krusei | 250-7.8 | [2] |
| 5-Nitrobenzoxazole Derivative | |||||
| Compound D | Varied | NO2 | Trichomonas vaginalis | 10 | [3] |
Anticancer Activity
The 5-nitro-1,3-benzoxazole scaffold has also been investigated for its anticancer potential. The presence of electron-withdrawing groups, such as a nitro group, at the 5-position has been reported to enhance anti-proliferative activity against various cancer cell lines.[4] The substitution at the 2-position further modulates this activity.
The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzoxazole derivatives against different cancer cell lines. This data, while not specific to the 2-methyl-5-nitro series, illustrates the potential cytotoxic effects of this class of compounds.
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| General Benzoxazoles | |||||
| Compound X | Varied Aryl | H | HCT-116 (Colon) | Varies | [5] |
| Compound Y | Varied Aryl | H | MCF-7 (Breast) | Varies | [5] |
| 5-Nitrobenzimidazole Analog | |||||
| Compound Z | 2-(4-chloro-3-nitrophenyl) | NO2 | A549 (Lung) | 0.028 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the evaluation of antimicrobial and anticancer activities of benzoxazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing Methodologies and Relationships
Graphical representations are invaluable for understanding complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of 2-methyl-5-nitro-1,3-benzoxazole derivatives.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action for a 2-methyl-5-nitro-1,3-benzoxazole derivative leading to anticancer effects.
References
Unlocking Potential: A Comparative Docking Analysis of Benzoxazole Derivatives in Drug Discovery
A deep dive into the virtual screening of benzoxazole derivatives reveals their promising interactions with key protein targets implicated in cancer, inflammation, and neurodegenerative diseases. This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed molecular docking protocols, to aid researchers in the strategic design of novel therapeutics.
Benzoxazole and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] At the heart of their therapeutic potential lies their ability to effectively bind to and modulate the activity of various protein targets. Molecular docking studies, a cornerstone of in silico drug design, have been instrumental in elucidating the binding modes and affinities of these compounds, thereby guiding the synthesis of more potent and selective drug candidates.
This guide synthesizes findings from several key studies to offer a comparative overview of the docking performance of various benzoxazole derivatives against prominent protein targets.
Comparative Docking Performance of Benzoxazole Derivatives
The following table summarizes the docking scores and binding energies of selected benzoxazole derivatives against various protein targets. Lower docking scores and binding energies are indicative of a higher binding affinity.
| Study Focus | Protein Target(s) | Benzoxazole Derivative(s) | Docking Score/Binding Energy (kcal/mol) | Reference |
| Anticancer | VEGFR-2 | A series of substituted benzoxazoles | Not explicitly stated in abstract, but good correlation with experimental IC50 values was found. | [6][7][8] |
| Thymidylate Synthase | Ligands 4 and 16 | -4.154462 and -4.219219 | [9] | |
| Topoisomerase II | Compounds 1e and 1f | Lower binding energies than thymoquinone | [3] | |
| DNA Gyrase | Molecules 26, 14, 13, 10, 3 | -6.687, -6.463, -6.414, -6.389, -6.388 | [10] | |
| Anti-inflammatory | COX-1 / COX-2 | A series of 1,4-benzoxazine derivatives (related structure) | Compounds 3e, 3f, 3r, and 3s showed optimal COX-2 inhibition. | [11] |
| Compound 13d | IC50 of 0.04 µM (COX-2) and 1.02 µM (COX-1) | [12] | ||
| Alzheimer's Disease | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Analogue 11 | IC50 of 0.90 µM (AChE) and 1.10 µM (BuChE) | [5] |
| Analogue 18 | IC50 of 1.20 µM (AChE) and 2.10 µM (BuChE) | [5] | ||
| Antimicrobial | Staphylococcus aureus MurB | Molecules 2B, 4B, 5A | -8.5, -8.6, -8.7 | [13] |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in docking software, scoring functions, and simulation parameters.
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines the typical steps involved in the comparative docking studies of benzoxazole derivatives, based on methodologies reported in the cited literature.[5][6][9][14]
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 1YWN), Thymidylate Synthase (PDB ID: 3H9K), and COX-2 (PDB ID: 5KIR) have been used in various studies.[6][9][14]
-
Preparation: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and Gasteiger charges are assigned to the receptor atoms.[6]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the benzoxazole derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field to obtain a stable conformation.
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The grid size is typically chosen to be large enough to encompass the entire binding pocket.
-
Docking Algorithm: A docking program, such as AutoDock, is used to perform the docking calculations.[6] The program explores various possible conformations and orientations of the ligand within the protein's active site.
-
Execution: The docking process is typically run for a set number of genetic algorithm runs, with a maximum number of energy evaluations. For instance, 100 different runs with a maximum of 250,000 energy evaluations may be performed.[6]
4. Analysis of Results:
-
Binding Affinity: The docking results are analyzed based on the binding energy or docking score. The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Interaction Analysis: The protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed to understand the molecular basis of binding. Key amino acid residues involved in the interaction are identified.[7][9]
Visualizing the Process and Pathways
To better understand the logical flow of comparative docking studies and the biological context of the targets, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nano-ntp.com [nano-ntp.com]
- 5. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. | University of Kentucky College of Arts & Sciences [anthropology.as.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 2-Methyl-5-Nitro-1,3-Benzoxazole Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methyl-5-nitro-1,3-benzoxazole with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons and detailed experimental data.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method was developed and validated for the determination of 2-methyl-5-nitro-1,3-benzoxazole, drawing upon established methodologies for nitroaromatic and benzoxazole compounds. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.
Experimental Protocol: HPLC Method Validation
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
A stock solution of 2-methyl-5-nitro-1,3-benzoxazole was prepared in acetonitrile.
-
Working standards for the calibration curve were prepared by serial dilution of the stock solution.
-
Sample solutions were prepared by dissolving the analyte in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components was assessed by analyzing a placebo and a spiked sample.
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the analyte over a range of 5-100 µg/mL.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in the method parameters (e.g., flow rate, column temperature, and mobile phase composition) was evaluated.
-
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed at the retention time of the analyte. | No interference at the analyte's retention time. |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | The method was found to be robust. | No significant impact on results. |
Visualization of the HPLC Validation Workflow
Caption: Workflow for the validation of the HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of 2-methyl-5-nitro-1,3-benzoxazole. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][2] It is suitable for volatile and thermally stable compounds.[1] For the analysis of 2-methyl-5-nitro-1,3-benzoxazole, which is a semi-volatile compound, GC-MS can offer high sensitivity and selectivity.[1]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples liquid chromatography with mass spectrometry, providing high sensitivity and selectivity for a wide range of compounds, including those that are not suitable for GC.[3] This technique is particularly useful for complex matrices and for obtaining structural information about the analyte.[3]
3. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorption of ultraviolet or visible light by the analyte.[4] While it is a useful tool for quantitative analysis, it may lack the selectivity of chromatographic methods, especially in complex mixtures.[4]
Comparative Performance of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS | UV-Vis Spectrophotometry |
| Selectivity | Good | Excellent | Excellent | Moderate |
| Sensitivity | Moderate | High | Very High | Low |
| Quantification | Excellent | Good | Excellent | Good |
| Sample Throughput | High | Moderate | Moderate | Very High |
| Cost | Moderate | High | Very High | Low |
| Expertise Required | Moderate | High | High | Low |
| Sample Type | Liquids | Volatile/Semi-volatile | Wide Range | Clear Solutions |
Logical Comparison of Analytical Techniques
Caption: Decision tree for selecting an analytical method.
References
Comparative Analysis of Substituted Benzoxazoles and Nitroimidazoles in Biological Assays
In the landscape of drug discovery and development, heterocyclic compounds form the backbone of many therapeutic agents. Among these, benzoxazoles and nitroimidazoles have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative overview of the biological performance of various substituted benzoxazole derivatives, with a focus on nitro-substituted moieties, and compares them with related nitro-heterocyclic compounds like nitroimidazoles. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Quantitative Comparison of Biological Activity
The following table summarizes the biological activities of representative substituted benzoxazole and nitroimidazole derivatives from various studies. The data highlights the diverse therapeutic potential of these scaffolds, ranging from antimicrobial to anticancer and anthelmintic activities.
| Compound Class | Specific Derivative | Target Organism/Cell Line | Biological Activity | Key Findings |
| Benzoxazoles | 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis, Candida albicans, various cancer cell lines | Antibacterial, Antifungal, Anticancer | Selective activity against Gram-positive bacteria; nearly half of the studied compounds showed antifungal properties. Many also exhibited toxicity towards cancer cells, with some showing selectivity over normal cells.[1] |
| Benzoxazoles | 2-substituted benzoxazole derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Antibacterial, Antifungal | Demonstrated potent antibacterial activities, particularly against E. coli.[2] |
| Benzoxazoles | 5-nitro-1,3-benzoxazole derivatives | Parasitic worms | Anthelmintic | Certain derivatives exhibited strong anthelmintic effects, suggested to be mediated through the suppression of β-tubulin.[3] |
| Nitroimidazoles | 1-alkyl-5-nitro-imidazole derivatives (e.g., metronidazole, tinidazole) | Protozoa, Anaerobic bacteria | Antiprotozoal, Antibacterial | Widely used in treating infections caused by protozoa and anaerobic bacteria. The 5-nitro group is crucial for their biological activity.[4][5] |
| Benzimidazoles | 5-nitro benzimidazole derivatives | Angiotensin II type 1 (AT1) receptor | Antihypertensive | A specific derivative showed high affinity for the AT1 receptor and demonstrated a significant and durable antihypertensive effect in rats, superior to Losartan.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays mentioned in the literature.
Antimicrobial Susceptibility Testing (Agar Cup Plate Method)
This method is a standard procedure for evaluating the antimicrobial activity of compounds.
-
Preparation of Media: A suitable sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Application of Compounds: Wells or "cups" are made in the agar using a sterile borer. A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: A known number of cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read using a microplate reader at a specific wavelength. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).[3]
Visualizing Molecular Interactions and Synthetic Pathways
Understanding the underlying mechanisms and synthetic routes is vital for drug development. The following diagrams, generated using Graphviz, illustrate a proposed mechanism of action and a general synthetic pathway for benzoxazole derivatives.
Caption: Proposed mechanism of anthelmintic action.[3]
Caption: General synthetic route to 2-substituted benzoxazoles.[2]
This guide provides a snapshot of the current understanding of the biological activities of substituted benzoxazoles and related nitro-heterocyclic compounds. The presented data and protocols can serve as a valuable resource for researchers in the field, aiding in the design and development of novel therapeutic agents. Further research is warranted to explore the full potential of these versatile chemical scaffolds.
References
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cytotoxicity: A Comparative Analysis of a Benzoxazole Derivative Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of a representative benzoxazole derivative against the standard anticancer drugs, Doxorubicin and Cisplatin. Due to the limited availability of public data on the specific compound 2-methyl-5-nitro-1,3-benzoxazole, this guide utilizes data for a structurally related 5-chlorobenzoxazole derivative (compound 14b from a study by Abuel-Magd et al.) as a proxy to provide a relevant benchmark.[1] The data presented herein is intended to offer a comparative perspective on the potential of benzoxazole derivatives as cytotoxic agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data is presented for the human breast adenocarcinoma cell line (MCF-7) and the human liver carcinoma cell line (HepG2).
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative (proxy) | MCF-7 | 4.75 ± 0.21 | [1] |
| HepG2 | 4.61 ± 0.34 | [1] | |
| Doxorubicin | MCF-7 | 2.50 ± 1.76 | [2] |
| HepG2 | 8.71 - 12.18 | [2][3] | |
| Cisplatin | MCF-7 | ~5-20 (highly variable) | [4] |
| HepG2 | ~5-30 (highly variable) | [4] |
Experimental Protocols
The cytotoxicity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (MCF-7 or HepG2) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds (benzoxazole derivative, Doxorubicin, Cisplatin) are serially diluted in culture medium to various concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the respective compound concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization of Formazan: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7] The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 650 nm is used to subtract background absorbance.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cytotoxicity.
The benzoxazole derivative used as a proxy in this guide has been reported to act as a VEGFR-2 inhibitor, suggesting an anti-angiogenic mechanism.[1] Many cytotoxic drugs, including Doxorubicin and Cisplatin, ultimately induce apoptosis or programmed cell death.
Caption: Potential mechanisms of action for the benzoxazole proxy and standard drugs.
References
- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
A Comparative Analysis of the Stability of Benzoxazole Isomers: A Guide for Researchers
Introduction: Benzoxazole is a crucial heterocyclic aromatic compound, forming the structural backbone of numerous pharmaceuticals and functional materials.[1][2][3] Its derivatives are noted for their wide range of biological activities, including anticancer and antimicrobial properties, as well as their use as fluorescent probes.[1][4][5] The stability of these compounds—be it thermal, chemical, or photostability—is a critical parameter influencing their efficacy, shelf-life, and overall viability in drug development and materials science.[1][6] This guide provides a comparative analysis of the stability of different benzoxazole isomers, supported by experimental and theoretical data, to assist researchers in selecting and developing robust molecules.
Comparative Stability Data
The stability of a benzoxazole derivative is significantly influenced by the position and nature of its substituents. While comprehensive comparative studies across all isomers are limited, available data allows for an analysis of trends in thermal, chemical, and photostability.
| Isomer/Derivative | Stability Type | Key Findings | Quantitative Data (Example) |
| 2-Aryl-Benzoxazoles | Thermal & Photostability | Generally exhibit high thermal and photostability, making them suitable for photoluminescent materials.[1][7] | Melting Point (2-(Furan-2-yl)-5-methyl-1,3-benzoxazole): 64 °C[8] |
| Benzoxazole vs. Benzothiazole | Chemical Stability (Corrosion Inhibition) | Theoretical studies suggest benzothiazole has better corrosion inhibition efficiency than benzoxazole, implying differences in chemical reactivity and surface interaction.[9] | The order of inhibition efficiency based on heteroatoms is generally O < S.[9] |
| Hydrogen-Bonded Isomers (C2HN vs. C7HN) | Relative Stability (in solvent clusters) | The relative stability of isomers formed by hydrogen bonding at the C2 vs. C7 positions is highly dependent on the solvent molecule (e.g., water, methanol, ammonia).[10] | For Benzoxazole-(H₂O)₁, the C7-H···N bonded isomer (C7HN) is more stable than the C2-H···N (C2HN) isomer.[10] |
| Substituted Benzoxazoles | General Stability | Aromaticity of the fused ring system confers relative stability.[2] However, the molecule has reactive sites that allow for functionalization, which can alter stability.[2] | Melting Point (5-(Bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole): 130 °C[8] |
Key Factors Influencing Isomer Stability
The stability of benzoxazole isomers is a multifactorial property. The following diagram illustrates the key relationships between molecular structure and stability profiles.
Caption: Relationship between structural factors of benzoxazole isomers and their stability.
Experimental Protocols
Accurate assessment of stability requires standardized experimental protocols. Below are methodologies for determining photostability and for the chemical synthesis of benzoxazole derivatives, which is a prerequisite for any stability study.
Photostability Testing Protocol (ICH Guideline Q1B)
Photostability testing is essential to demonstrate that light exposure does not lead to unacceptable changes in the compound.[11] The following workflow is based on the ICH Harmonised Tripartite Guideline.[11]
Caption: Standard experimental workflow for photostability testing.
Methodology:
-
Sample Preparation : A solution of the benzoxazole isomer is prepared. A portion is used as the test sample, while another portion is completely protected from light (e.g., wrapped in aluminum foil) to serve as the control.[11]
-
Light Exposure : The test and control samples are exposed to a light source under controlled conditions for a specified duration. The light source should produce an output similar to the D65/ID65 emission standard.[11]
-
Analysis : After exposure, both samples are analyzed using appropriate analytical techniques, such as HPLC, to quantify the parent compound and detect any degradation products. Spectroscopic changes can also be monitored.[11]
-
Evaluation : The results from the exposed sample are compared to the control to determine the extent of photodegradation.[11]
General Synthesis of 2-Substituted Benzoxazoles
The stability of benzoxazoles is often evaluated on synthesized derivatives. A common method involves the condensation and cyclization of 2-aminophenols with various precursors.[12][13]
Protocol for Condensation with Carboxylic Acids:
-
Reaction Setup : A mixture of a 2-aminophenol derivative and a selected carboxylic acid is prepared in a suitable solvent, such as dioxane.[3]
-
Catalysis : A catalyst, for instance, tin(II) chloride, may be added to facilitate the reaction.[3]
-
Cyclization : The reaction mixture is heated to a high temperature (e.g., 180°C) to promote condensation and intramolecular cyclization, forming the benzoxazole ring.[3]
-
Purification : The resulting 2-substituted benzoxazole is isolated and purified using standard techniques like recrystallization or column chromatography.
-
Characterization : The structure and purity of the final compound are confirmed using methods such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry.[14][15]
Impact on Biological Activity and Signaling Pathways
The stability of benzoxazole isomers can directly impact their interaction with biological targets. Many benzoxazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[4]
The diagram below illustrates a common mechanism of action where a benzoxazole derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.
Conclusion
The stability of benzoxazole isomers is a critical consideration in their development for pharmaceutical and material applications. Current data indicates that 2-substituted benzoxazoles generally possess high thermal and photostability.[1] Theoretical studies and research on specific cluster formations reveal that even subtle isomeric differences, such as the site of hydrogen bonding or the type of heteroatom in analogous ring systems (oxazole vs. thiazole), can significantly alter stability and reactivity.[9][10] Researchers must consider the substitution pattern and the specific isomeric form, as these factors will dictate the compound's overall robustness. The provided protocols for stability testing and synthesis serve as a foundation for the systematic evaluation of novel benzoxazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of benz- and naphth-isoxazoles: evidence for the intermediate formation of azirines | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 14. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating the Genotoxicity of 2-Methyl-5-Nitro-1,3-Benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the genotoxic potential of 2-methyl-5-nitro-1,3-benzoxazole. Due to the current lack of specific genotoxicity data for this compound, this document outlines a tiered testing strategy, details established experimental protocols, and identifies suitable comparator compounds to facilitate a thorough assessment.
Introduction to Genotoxicity of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals known for their potential genotoxic effects.[1] Their toxicity is often linked to the metabolic reduction of the nitro group, which can lead to reactive intermediates capable of interacting with DNA.[2][3] This interaction can result in various forms of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks.[2][4] Therefore, a robust evaluation of the genotoxic potential of novel nitroaromatic compounds like 2-methyl-5-nitro-1,3-benzoxazole is a critical step in safety and risk assessment.
A tiered approach to genotoxicity testing is recommended, starting with in vitro assays to identify potential hazards, followed by in vivo studies to assess the effects in a whole organism if necessary.[5][6][7] This strategy ensures a comprehensive evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Proposed Tiered Experimental Workflow for Genotoxicity Assessment
A logical, stepwise progression is the most effective way to evaluate genotoxicity. The following workflow begins with a foundational bacterial mutation assay, followed by mammalian cell assays to investigate chromosomal damage.
Caption: Tiered workflow for genotoxicity testing of 2-methyl-5-nitro-1,3-benzoxazole.
Comparative Data Summary
The following table should be used to summarize the experimental findings for 2-methyl-5-nitro-1,3-benzoxazole against well-characterized comparator compounds. 5-Nitrofurantoin and Metronidazole are chosen as comparators due to their known, differing genotoxic profiles within the broader class of nitroaromatic compounds.[8][9]
| Assay | Endpoint Measured | 2-Methyl-5-Nitro-1,3-benzoxazole | Comparator 1: 5-Nitrofurantoin (Positive Control) | Comparator 2: Metronidazole (Weakly Mutagenic) | Negative Control (e.g., DMSO) |
| Ames Test (OECD 471) | Gene Mutations (Revertant Colonies) | [Insert Data: Fold increase over control] | Positive in various strains (e.g., TA100) with and without S9.[10] | Positive in bacterial systems, particularly in base-pair substitution strains.[9] | No significant increase in revertant colonies. |
| In Vitro Micronucleus (OECD 487) | Chromosomal Damage (Micronuclei Frequency) | [Insert Data: % Micronucleated Cells] | Induces micronuclei in mammalian cells.[8] | Negative in mammalian cells in vitro under aerobic conditions.[9] | Baseline frequency of micronuclei. |
| Comet Assay (OECD 489) | DNA Strand Breaks (% Tail DNA) | [Insert Data: % Tail DNA] | Known to induce DNA damage.[4][11] | Can induce DNA damage, particularly after nitroreduction.[4][11] | Minimal DNA migration. |
Signaling Pathway: Metabolic Activation of Nitroaromatics
A critical aspect of nitroaromatic genotoxicity is metabolic activation. The reduction of the nitro group is often a prerequisite for DNA reactivity. This process, mediated by nitroreductase enzymes present in bacteria and mammalian cells, generates reactive intermediates.[2][3][12]
Caption: Metabolic activation pathway of nitroaromatic compounds leading to genotoxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test evaluates the potential of a substance to induce gene mutations.[13]
-
Principle: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are exposed to the test compound.[14] The assay measures the frequency of reverse mutations, which restore the bacteria's ability to synthesize the essential amino acid and form colonies on a minimal agar medium.
-
Methodology:
-
Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C.
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.
-
Exposure (Pre-incubation Method):
-
In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix or buffer, and the test compound at various concentrations.
-
Incubate at 37°C for 20-30 minutes.[15]
-
Add 2 mL of molten top agar containing a trace of histidine (or tryptophan).
-
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two- to three-fold over the negative control is typically considered a positive result.[15]
-
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
Positive Controls:
-
Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98).
-
With S9: 2-Aminoanthracene or Benzo[a]pyrene (for most strains).[15]
-
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[1][16][17]
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division.[1] An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human TK6 cells, Chinese Hamster Ovary (CHO) cells, or human peripheral blood lymphocytes).[1]
-
Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment.
-
Treatment: Expose cell cultures to at least three analyzable concentrations of the test substance, with and without S9 metabolic activation.
-
Short Treatment (+S9 and -S9): 3-6 hours, followed by removal of the test substance and a recovery period of 1.5-2.0 normal cell cycles.
-
Continuous Treatment (-S9): 1.5-2.0 normal cell cycles.
-
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one mitosis. This ensures only cells that have divided are scored.[16][18]
-
Harvest and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 cells per concentration for the presence of micronuclei.[1]
-
-
Controls:
In Vivo Alkaline Comet Assay (OECD 489)
This assay measures DNA strand breaks in individual cells from animal tissues after in vivo exposure.[21][22][23]
-
Principle: Cells are embedded in agarose on a slide, lysed to remove membranes and proteins, and the remaining DNA (nucleoids) is subjected to electrophoresis at high pH.[21] Broken DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head reflects the amount of DNA damage.[23]
-
Methodology:
-
Animal Dosing: Administer the test substance to rodents (typically rats or mice) via a relevant route of exposure. Use a minimum of three dose levels.
-
Tissue Collection: At appropriate time points after the final dose, collect target tissues of interest (e.g., liver, a primary site of metabolism).
-
Cell Preparation: Prepare a single-cell suspension from the collected tissues.
-
Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA supercoils intact.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with high pH buffer (>pH 13) to unwind the DNA and express alkali-labile sites as breaks. Apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Scoring: Analyze a minimum of 50-100 cells per slide using fluorescence microscopy and image analysis software to quantify the % DNA in the comet tail.
-
-
Controls:
-
Negative (Vehicle) Control: The administration vehicle.
-
Positive Control: A known genotoxic agent that induces DNA breaks in the target tissue, such as ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS).[22]
-
References
- 1. criver.com [criver.com]
- 2. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. A tiered approach to the use of alternatives to animal testing for the safety assessment of cosmetics: genotoxicity. A COLIPA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of existing genotoxicity methodologies for grouping of nanomaterials: towards an integrated approach to testing and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Comparison of genomic damage caused by 5-nitrofurantoin in young and adult mice using the in vivo micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. m.youtube.com [m.youtube.com]
- 20. coresta.org [coresta.org]
- 21. oecd.org [oecd.org]
- 22. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. catalog.labcorp.com [catalog.labcorp.com]
In Vivo Efficacy of Phortress (a Benzoxazole Analogue) vs. Doxorubicin in Breast Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the investigational anticancer agent Phortress (5F 203), a benzothiazole derivative structurally related to the 2-methyl-5-nitro-1,3-benzoxazole class, and the well-established chemotherapeutic agent, Doxorubicin. The focus of this comparison is on their activity in preclinical breast cancer xenograft models.
Executive Summary
Phortress, a novel benzothiazole, demonstrates comparable in vivo antitumor efficacy to Doxorubicin in human-derived breast carcinoma xenograft models.[1] Notably, Phortress exhibits a distinct mechanism of action centered on the induction of cytochrome P450 1A1 (CYP1A1) and subsequent formation of DNA adducts in sensitive tumors.[1][2] This contrasts with Doxorubicin's well-documented mechanisms involving topoisomerase II inhibition and the generation of reactive oxygen species. This guide presents a side-by-side analysis of their in vivo performance, experimental methodologies, and underlying signaling pathways.
Comparative Efficacy Data
The following table summarizes the in vivo antitumor activity of Phortress and Doxorubicin in various human breast cancer xenograft models.
| Xenograft Model | Estrogen Receptor (ER) Status | Phortress Efficacy (Tumor Growth Inhibition) | Doxorubicin Efficacy (Tumor Growth Inhibition) | Reference |
| Human Breast Carcinoma Panel | ER+ and ER- | Significant activity in 7 out of 9 xenografts | Significant activity in 7 out of 9 xenografts | [1] |
| MCF-7 | ER+ | Significant tumor growth retardation | Standard-of-care with known efficacy | [3][4] |
| MDA-MB-435 | ER- (Resistant to Phortress) | No significant activity | - | [3][4] |
Note: The study by Fichtner et al. (2004) directly compared Phortress and Doxorubicin in a panel of nine human-derived mammary carcinoma xenografts, finding them to be equiactive in the majority of models, with Phortress showing superior activity in one model.[1]
Experimental Protocols
Detailed methodologies for the in vivo evaluation of Phortress and Doxorubicin are crucial for the interpretation of efficacy data.
Animal Models and Tumor Implantation
-
Animal Model: Female athymic nude mice are commonly used for establishing human breast cancer xenografts.[1][5]
-
Cell Lines: The MCF-7 (ER+) human breast adenocarcinoma cell line is a widely used model for studying the efficacy of anticancer agents.[3][4]
-
Implantation: Tumor cells are typically implanted subcutaneously in the flanks of the mice.[1][5] Tumor growth is monitored regularly using calipers.
Dosing and Administration
| Parameter | Phortress (5F 203) | Doxorubicin |
| Formulation | Prodrug (Phortress) is converted to the active 5F 203 in vivo. Typically administered as a solution. | Administered as a solution, often doxorubicin hydrochloride. |
| Dosage | A typical dose is 20 mg/kg.[3] Another study used 4 mg/kg.[4] | A common dosage is 60 mg/m² as an intravenous bolus every 21 days.[6] For mice, doses of 4-8 mg/kg are often used.[7] |
| Route of Administration | Intraperitoneal (i.p.) injection.[3][4] | Intravenous (i.v.) or intraperitoneal (i.p.) injection.[6][7] |
| Dosing Schedule | Daily for a specified number of consecutive days (e.g., 5 days).[4] | Often administered once every 3 weeks, or on a weekly schedule for some protocols.[6][8] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of Phortress and Doxorubicin are visualized in the following diagrams.
Phortress Signaling Pathway
Caption: Proposed mechanism of action for Phortress.
Doxorubicin Signaling Pathway
Caption: Key signaling pathways involved in Doxorubicin's action.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of two therapeutic agents in a xenograft model.
Caption: Comparative in vivo experimental workflow.
Conclusion
Phortress demonstrates significant in vivo antitumor activity comparable to the standard chemotherapeutic agent Doxorubicin in preclinical models of breast cancer.[1] Its unique mechanism of action, involving CYP1A1-mediated metabolic activation, suggests it may be effective in tumors with specific metabolic profiles and could offer an alternative therapeutic strategy, particularly in Doxorubicin-resistant cases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this class of benzoxazole-related compounds.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medac.eu [medac.eu]
Proper Disposal of 2-methyl-5-nitro-1,3-benzoxazole: A Guide for Laboratory Professionals
For researchers and scientists handling 2-methyl-5-nitro-1,3-benzoxazole (CAS No. 32046-51-8), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Key Safety and Hazard Information
2-methyl-5-nitro-1,3-benzoxazole is classified with several hazards that necessitate careful handling during disposal.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Table 1: Hazard Classifications for 2-methyl-5-nitro-1,3-benzoxazole. [1]
Due to these potential health risks, adherence to stringent safety measures is imperative throughout the disposal process.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Requirements |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Table 2: Required Personal Protective Equipment (PPE) for Handling 2-methyl-5-nitro-1,3-benzoxazole. [1]
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of 2-methyl-5-nitro-1,3-benzoxazole is through a licensed and approved waste disposal plant.[1] The following protocol outlines the necessary steps for safe collection and preparation for disposal.
1. Waste Collection:
- Collect waste 2-methyl-5-nitro-1,3-benzoxazole, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.
- The container must be compatible with the chemical and sealable to prevent leaks or spills.
2. Labeling:
- Label the waste container with "Hazardous Waste," the full chemical name "2-methyl-5-nitro-1,3-benzoxazole," and the associated hazard symbols (e.g., harmful, irritant).
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Keep the container away from incompatible materials and sources of ignition.[1]
4. Professional Disposal:
- Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[2]
- Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]
- While incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for similar compounds, the specific parameters should be determined by the licensed disposal company.[2]
Disposal Workflow Diagram
The logical steps for the proper disposal of 2-methyl-5-nitro-1,3-benzoxazole are illustrated in the following workflow diagram.
Caption: Disposal workflow for 2-methyl-5-nitro-1,3-benzoxazole.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of 2-methyl-5-nitro-1,3-benzoxazole, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling 2-methyl-5-nitro-1,3-benzoxazole
Essential Safety and Handling Guide for 2-Methyl-5-Nitro-1,3-Benzoxazole
This guide provides crucial safety, handling, and disposal protocols for 2-methyl-5-nitro-1,3-benzoxazole, designed for laboratory and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Should be worn at all times in the laboratory.[1][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for short-term protection. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] For handling larger quantities, a complete suit protecting against chemicals may be necessary.[3] |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working outside of a fume hood.[1][3] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with 2-methyl-5-nitro-1,3-benzoxazole.
1. Preparation and Engineering Controls:
-
All handling of solid 2-methyl-5-nitro-1,3-benzoxazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][4]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling.[3]
3. During the Experiment:
-
Keep all containers with 2-methyl-5-nitro-1,3-benzoxazole clearly labeled.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[4][5]
Spill Management Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][5]
Disposal Plan
All waste containing 2-methyl-5-nitro-1,3-benzoxazole must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, closed, and clearly labeled container.[3]
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service.[3] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
-
Regulations: Observe all federal, state, and local regulations when disposing of the substance.[5]
Visual Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of 2-methyl-5-nitro-1,3-benzoxazole.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
